Amycolatopsin B
Description
This compound has been reported in Amycolatopsis with data available.
Structure
2D Structure
Properties
Molecular Formula |
C60H98O22 |
|---|---|
Molecular Weight |
1171.4 g/mol |
IUPAC Name |
(3E,5Z,7E,11E,13E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3/b30-21+,31-25?,32-23+,33-22+,35-26+,40-24-/t34?,36-,37-,38-,39-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |
InChI Key |
RXEUEJKMIIQASU-BNZNVNIESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(C=C(/C=C(/C=C(/C(C(/C=C(/C=C(/C=C(/C(=O)O3)\C)\OC)\C)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)\C)\C)C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery of Amycolatopsin B from Amycolatopsis sp.
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, structure elucidation, and biological evaluation of Amycolatopsin B, a glycosylated polyketide macrolide derived from the soil actinobacterium Amycolatopsis sp. MST-108494. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and conceptual relationships.
Introduction
The genus Amycolatopsis is a well-established source of structurally diverse and biologically active secondary metabolites, including clinically significant antibiotics such as vancomycin and rifamycin.[1] The emergence of multidrug-resistant pathogens necessitates the continued exploration of novel antimicrobial agents. This guide focuses on this compound, a member of the amycolatopsin family of macrolides, which are closely related to the ammocidins and apoptolidins.[2][3] The discovery of these compounds from an Australian soil isolate highlights the potential for identifying new antimycobacterial agents from unique environmental niches.[2][3]
Discovery and Production
This compound was discovered as part of a screening program targeting secondary metabolites from rare actinomycetes. The producing organism, Amycolatopsis sp. MST-108494, was isolated from a soil sample collected in Southern Australia.[2][3] Initial fermentation and media optimization trials, coupled with analytical chemical profiling, were instrumental in detecting and enhancing the production of this rare class of metabolites.[2]
Fermentation Protocol
The production of this compound was achieved through submerged fermentation of Amycolatopsis sp. MST-108494. While the primary research article by Khalil et al. (2017) does not provide exhaustive detail on the fermentation media composition, a general workflow can be outlined. The process involved cultivating the actinobacterium in a liquid medium conducive to secondary metabolite production, followed by extraction of the crude metabolites.
Experimental Workflow: From Fermentation to Pure Compound
Caption: General workflow for the production and isolation of this compound.
Isolation and Structure Elucidation
The isolation of this compound from the crude fermentation extract involved chemical fractionation techniques.[2] The final purification was likely achieved using high-performance liquid chromatography (HPLC), a standard method for separating complex mixtures of natural products.
The structure of this compound was elucidated through detailed spectroscopic analysis.[2] This typically involves a combination of the following techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the overall carbon-hydrogen framework.
While the specific NMR data for this compound is not publicly detailed, the process of structure elucidation for similar complex natural products is well-established.
Logical Workflow for Structure Elucidation
Caption: A logical workflow for the structure elucidation of a novel natural product.
Biological Activity
The primary biological activity of interest for the amycolatopsin family is their antimycobacterial properties.[2] Amycolatopsins A and C demonstrated selective inhibition of Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).[2] While specific quantitative data for this compound's antimycobacterial activity is not highlighted in the initial publication abstract, its structural similarity to the active congeners suggests it is a valuable compound for structure-activity relationship studies.
Quantitative Bioactivity Data
The following table summarizes the available bioactivity data for the amycolatopsin family. It is important to note that the primary publication emphasizes the activity of Amycolatopsins A and C.
| Compound | Target Organism/Cell Line | Assay Type | Result | Reference |
| Amycolatopsin A | Mycobacterium bovis (BCG) | Antimicrobial Susceptibility | Inhibited Growth | [2] |
| Mycobacterium tuberculosis (H37Rv) | Antimicrobial Susceptibility | Inhibited Growth | [2] | |
| Amycolatopsin C | Mycobacterium bovis (BCG) | Antimicrobial Susceptibility | Inhibited Growth | [2] |
| Mycobacterium tuberculosis (H37Rv) | Antimicrobial Susceptibility | Inhibited Growth | [2] | |
| Mammalian Cells | Cytotoxicity | Low Cytotoxicity | [2] |
Experimental Protocols for Bioassays
The antimycobacterial activity is often determined using a resazurin-based microtiter assay, which provides a colorimetric readout for cell viability.
-
Preparation of Mycobacterial Inoculum: Mycobacterium strains are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase. The culture is then diluted to a standardized optical density.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microplate.
-
Inoculation and Incubation: The standardized mycobacterial inoculum is added to each well containing the serially diluted compound. The plates are sealed and incubated at 37°C for a defined period (typically 7 days for M. tuberculosis).
-
Resazurin Addition and Reading: A solution of resazurin is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents this color change.[3][4][5]
The cytotoxicity of this compound against mammalian cell lines is crucial for determining its therapeutic index. The MTT assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: A mammalian cell line (e.g., Vero or HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a specific wavelength (typically around 570 nm). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2][6][7][8]
Signaling Pathways
The specific signaling pathways affected by this compound have not yet been elucidated. However, as a polyketide macrolide, it may share mechanisms of action with other compounds in this class. Macrolides are known to interfere with various cellular signaling cascades, although these effects are often context-dependent and can vary significantly between different macrolide structures. Further research is required to determine the precise molecular targets and signaling pathways modulated by this compound.
Conclusion
This compound is a novel glycosylated polyketide macrolide discovered from Amycolatopsis sp. MST-108494. Its discovery, alongside its congeners Amycolatopsin A and C, which exhibit promising and selective antimycobacterial activity, underscores the importance of exploring unique microbial habitats for new drug leads. The detailed experimental protocols and structured data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Future investigations into the specific mechanism of action and affected signaling pathways of this compound will be crucial in evaluating its full therapeutic potential.
References
- 1. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 8. MTT (Assay protocol [protocols.io]
Amycolatopsin B: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source and isolation procedures for Amycolatopsin B, a macrolide with potential anticancer properties. The information is compiled for researchers, scientists, and professionals in drug development who are interested in the exploration and utilization of novel bioactive compounds from actinomycetes.
Natural Source of this compound
This compound is a secondary metabolite produced by the bacterial genus Amycolatopsis. Specifically, it has been isolated from the strain Amycolatopsis sp. MST-108494 , which was originally sourced from a soil sample.[1] The genus Amycolatopsis is a well-known producer of a wide array of bioactive compounds, including the clinically significant antibiotics vancomycin and rifamycin. These actinomycetes are ubiquitous in terrestrial environments and continue to be a promising source for the discovery of novel therapeutic agents.
Table 1: Source Information for this compound
| Parameter | Description | Reference |
| Producing Organism | Amycolatopsis sp. MST-108494 | [1] |
| Natural Habitat | Soil | [1] |
| Compound Class | Macrolide | [2] |
| CAS Registry Number | 2209112-97-8 | [1] |
Fermentation for this compound Production
Detailed fermentation protocols for the specific production of this compound from Amycolatopsis sp. MST-108494 are not extensively publicly documented. However, based on general practices for cultivating Amycolatopsis species for the production of other macrolides and secondary metabolites, a standard submerged fermentation process can be outlined.[3][4]
Culture Media and Conditions
A typical fermentation process would involve a seed culture and a production culture.
-
Seed Culture Medium: A suitable medium for initial growth would be a nutrient-rich broth, such as Bennett's medium or a similar formulation containing yeast extract, beef extract, and glucose.
-
Production Culture Medium: A production medium is designed to optimize the yield of the desired secondary metabolite. This often involves limiting certain nutrients to trigger the production of secondary metabolites. A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, peptone), and trace elements is generally employed.
-
Fermentation Parameters: The fermentation is typically carried out in a stirred-tank bioreactor with controlled temperature (around 28-30°C), pH (maintained between 6.5 and 7.5), and aeration to ensure sufficient dissolved oxygen for microbial growth and secondary metabolite production. The fermentation duration can range from 7 to 14 days.
Workflow for Fermentation
Caption: General workflow for the fermentation of Amycolatopsis sp.
Isolation and Purification of this compound
Following fermentation, a multi-step process is required to isolate and purify this compound from the complex fermentation broth. The exact details for this compound are not available, thus the following represents a generalized protocol based on the isolation of other macrolides from Amycolatopsis.
Extraction
The first step involves separating the microbial cells (mycelial cake) from the liquid culture medium (supernatant). Both fractions should be processed as the target compound may be intracellular, extracellular, or both.
-
Centrifugation/Filtration: The fermentation broth is centrifuged or filtered to separate the mycelium from the supernatant.
-
Solvent Extraction:
-
Mycelium: The mycelial cake is typically extracted with an organic solvent such as ethyl acetate, methanol, or acetone to lyse the cells and solubilize the intracellular metabolites.[5]
-
Supernatant: The supernatant is also subjected to liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate or butanol.
-
Purification
The crude extracts obtained are a complex mixture of various compounds. Chromatographic techniques are essential for the purification of this compound.
-
Initial Fractionation: The crude extract is often subjected to an initial fractionation step using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel or a reversed-phase sorbent (e.g., C18). This step helps to remove highly polar and non-polar impurities and to concentrate the target compound into a smaller number of fractions.
-
Column Chromatography: The enriched fractions are then subjected to one or more rounds of column chromatography. A variety of stationary phases can be used, including:
-
Silica Gel Chromatography: For separation based on polarity.
-
Reversed-Phase Chromatography (C18): For separation based on hydrophobicity. This is a very common technique for purifying macrolides.
-
Sephadex LH-20 Chromatography: For size-exclusion chromatography, which separates molecules based on their size.
-
-
High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative HPLC, often using a reversed-phase C18 column, to obtain the pure compound.
Isolation Workflow Diagram
Caption: Generalized workflow for the isolation and purification of this compound.
Characterization of this compound
Once purified, the structure of this compound is elucidated using a combination of spectroscopic techniques.
Table 2: Spectroscopic and Bioactivity Data for this compound
| Data Type | Observed Values / Techniques | Reference |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) for molecular formula determination. | [5] (general technique) |
| NMR Spectroscopy | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for structural elucidation. | [5] (general technique) |
| Bioactivity (IC₅₀) | NCI-H460 (human lung cancer cell line): 0.28 µM | [6] |
| SW620 (human colon carcinoma cell line): 0.14 µM | [6] |
Biosynthesis of this compound
A specific biosynthetic pathway for this compound has not been detailed in the available literature. However, as a macrolide, it is biosynthesized by a Type I polyketide synthase (PKS) pathway.[7] These are large, multi-enzyme complexes that assemble the polyketide backbone from simple acyl-CoA precursors.
General Macrolide Biosynthesis Pathway
Caption: A simplified diagram of the general biosynthetic pathway for macrolides.
Conclusion
This compound represents a promising bioactive macrolide from the genus Amycolatops. While detailed protocols for its production and isolation are not yet widely available, established methods for the fermentation of Amycolatopsis and the purification of macrolide compounds provide a solid foundation for its further investigation. The potent cytotoxic activity of this compound warrants further research into its mechanism of action and potential as a therapeutic agent. Future work should focus on optimizing fermentation conditions to improve yields and on fully elucidating its biosynthetic pathway to enable synthetic biology approaches for the production of novel analogs.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Amycolatomycins A and B, Cyclic Hexapeptides Isolated from an Amycolatopsis sp. 195334CR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
In-Depth Technical Guide to Amycolatopsin B (CAS No. 2209112-97-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amycolatopsin B is a glycosylated polyketide macrolide antibiotic with potent cytotoxic and potential anticancer activities. Isolated from the soil bacterium Amycolatopsis sp. MST-108494, this natural product has demonstrated significant inhibitory effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and detailed experimental protocols for its isolation, purification, and characterization. Furthermore, a proposed mechanism of action, based on its structural similarity to known inhibitors of mitochondrial ATP synthase, is discussed, offering a rationale for its observed cytotoxicity. This document is intended to serve as a valuable resource for researchers in oncology, natural product chemistry, and drug discovery.
Introduction
Natural products remain a cornerstone of modern pharmacology, with a significant number of approved drugs originating from microbial sources. The genus Amycolatopsis is a rich source of bioactive secondary metabolites, including the clinically important antibiotics vancomycin and rifamycin.[1] this compound, a member of the amycolatopsin family of macrolides, was first reported in 2017 by Khalil et al. as a product of the Australian soil isolate Amycolatopsis sp. MST-108494.[2] Structurally, it is a complex glycosylated polyketide, closely related to the ammocidin and apoptolidin families of natural products.[2] This structural similarity suggests a shared biological target and mechanism of action. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 2209112-97-8 | [NA] |
| Molecular Formula | C₆₀H₉₈O₂₂ | [NA] |
| Molecular Weight | 1171.4 g/mol | [NA] |
| Appearance | White, amorphous solid | [NA] |
| Solubility | Soluble in DMSO and methanol | [NA] |
| Storage | Store at -20°C for long-term stability | [NA] |
Table 1: Physicochemical Properties of this compound
Biological Activity
This compound exhibits potent cytotoxic activity against human cancer cell lines. The reported half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| NCI-H460 | Non-small cell lung cancer | 0.28 | [2] |
| SW620 | Colorectal adenocarcinoma | 0.14 | [2] |
Table 2: Cytotoxic Activity of this compound
Experimental Protocols
This section details the methodologies for the fermentation of Amycolatopsis sp. MST-108494, and the extraction, purification, and characterization of this compound. A standard protocol for assessing its cytotoxicity is also provided.
Fermentation of Amycolatopsis sp. MST-108494
A general workflow for the fermentation process is illustrated in Figure 1.
Protocol:
-
Inoculation: A cryopreserved vial of Amycolatopsis sp. MST-108494 is used to inoculate a seed culture medium. A typical medium might contain glucose, yeast extract, and various salts to support initial growth.
-
Seed Culture: The inoculated medium is incubated in a shaker flask at 28°C for 7 days with constant agitation to ensure proper aeration.
-
Production Culture: The seed culture is then transferred to a larger-scale bioreactor containing a production medium, which may be optimized for secondary metabolite production. The fermentation is carried out at 28°C for 10 days with controlled aeration and agitation.
-
Harvest: After the fermentation period, the culture broth is harvested. The biomass and supernatant are separated by centrifugation.
Extraction and Purification of this compound
The extraction and purification process is outlined in Figure 2.
Protocol:
-
Extraction: The harvested culture broth (or the biomass and supernatant separately) is extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.
-
Solvent Partitioning and Concentration: The organic extract is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by analytical techniques like thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified by preparative reverse-phase HPLC (e.g., using a C18 column with a water/acetonitrile gradient) to yield the pure compound.
Structural Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques. The key quantitative data are summarized in Table 3.
| Technique | Key Data |
| HR-ESIMS | m/z [M+Na]⁺ (provides molecular formula) |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) of protons |
| ¹³C NMR | Chemical shifts (δ) of carbons |
| 2D NMR (COSY, HSQC, HMBC) | Correlations to establish connectivity of atoms |
Table 3: Spectroscopic Data for Structural Characterization of this compound
Note: Specific NMR and MS data should be referenced from the primary literature (Khalil et al., 2017) when available.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A general protocol is provided below and illustrated in Figure 3.
Protocol:
-
Cell Seeding: Cancer cells (e.g., NCI-H460 or SW620) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound in culture medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action
While the precise molecular target of this compound has not been definitively identified, its structural similarity to apoptolidin and ammocidin provides strong evidence for a shared mechanism of action. Apoptolidin and ammocidin are known to be potent and selective inhibitors of the F1 subcomplex of mitochondrial F₀F₁-ATP synthase.[3][4] This enzyme plays a crucial role in cellular energy metabolism by synthesizing ATP through oxidative phosphorylation.
The proposed mechanism of action for this compound is illustrated in Figure 4.
Hypothesized Steps:
-
Cellular Uptake and Mitochondrial Targeting: this compound enters the cell and localizes to the mitochondria.
-
Inhibition of ATP Synthase: It binds to the F1 subunit of the F₀F₁-ATP synthase, inhibiting its enzymatic activity.
-
Disruption of Cellular Energetics: The inhibition of ATP synthase leads to a depletion of cellular ATP levels and a disruption of the mitochondrial membrane potential.
-
Induction of Apoptosis: The severe energy stress and mitochondrial dysfunction trigger the intrinsic apoptotic pathway, leading to programmed cell death.
The selective cytotoxicity of this compound towards cancer cells may be attributed to their higher metabolic rate and increased reliance on oxidative phosphorylation compared to normal cells, a phenomenon known as the "Warburg effect reversal" in certain cancer types.
Future Directions
This compound represents a promising lead compound for the development of novel anticancer agents. Future research should focus on:
-
Definitive Target Identification: Confirming the inhibition of mitochondrial ATP synthase as the primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its potent cytotoxicity and to potentially improve its therapeutic index.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.
-
Biosynthetic Pathway Elucidation: Understanding the genetic basis of this compound production in Amycolatopsis sp. MST-108494 could enable biosynthetic engineering approaches to generate novel analogs.
Conclusion
This compound is a potent cytotoxic macrolide with significant potential as an anticancer agent. This technical guide has summarized the available information on its properties, biological activity, and experimental methodologies. The proposed mechanism of action, through the inhibition of mitochondrial ATP synthase, provides a solid foundation for further investigation and drug development efforts. The detailed protocols and structured data presented herein are intended to empower researchers to explore the full therapeutic potential of this promising natural product.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Amycolatopsin B: A Proposed Mechanism of Action
For Immediate Release
[City, State] – November 7, 2025 – In the relentless pursuit of novel anticancer therapeutics, researchers have turned their attention to a promising class of natural products known as thiazolyl peptide antibiotics. Among these, Amycolatopsin B, a secondary metabolite isolated from the bacterium Amycolatopsis sp. MST-108494, has demonstrated potent cytotoxic activity against various cancer cell lines. This in-depth technical guide synthesizes the current understanding of the proposed mechanism of action for this compound, offering valuable insights for researchers, scientists, and drug development professionals. While direct mechanistic studies on this compound are nascent, a compelling picture emerges from the analysis of its chemical congeners, suggesting a multi-pronged assault on cancer cell proliferation and survival.
Potent Cytotoxic Activity Against Human Cancer Cell Lines
This compound has exhibited significant growth-inhibitory effects on human cancer cells. Quantitative analysis of its cytotoxic potential has been determined against various cell lines, with the half-maximal inhibitory concentrations (IC50) indicating potent activity.
| Cell Line | Cancer Type | IC50 (µM) |
| SW620 | Human Colon Carcinoma | 0.14[1] |
| NCI-H460 | Human Lung Carcinoma | 0.28[1] |
These findings underscore the potential of this compound as a lead compound for the development of novel anticancer agents.
Proposed Molecular Target: Inhibition of the FoxM1 Oncogenic Transcription Factor
The primary proposed mechanism of action for this compound and related thiazolyl peptide antibiotics revolves around the inhibition of the Forkhead Box M1 (FoxM1) transcription factor.[2][3][4] FoxM1 is a key regulator of cell cycle progression and is frequently overexpressed in a wide range of human cancers, contributing to tumor growth and proliferation.[5][6]
Thiazolyl peptide antibiotics, such as Siomycin A and thiostrepton, have been shown to inhibit both the transcriptional activity and the expression of FoxM1.[2][3][4] This inhibition is believed to be a critical initiating event that triggers the downstream cascade leading to cancer cell death. The proposed mechanism suggests that these antibiotics may not directly bind to FoxM1 but could interfere with its upstream regulatory pathways or promote the activity of a negative regulator of FoxM1.[7][8][9]
Induction of Apoptosis via the Intrinsic Pathway
The cytotoxic effects of this compound are likely mediated through the induction of apoptosis, or programmed cell death. Studies on related thiazolyl peptides have demonstrated that their anticancer activity is closely correlated with the suppression of FoxM1, which in turn leads to the activation of the apoptotic machinery.[1][2][3]
Evidence suggests that the intrinsic apoptotic pathway is the primary route for cell death induced by these compounds. This was demonstrated in studies using caspase-8 deficient cell lines, where the absence of this key initiator of the extrinsic pathway did not significantly diminish the apoptotic response to thiazole antibiotics.[1] The intrinsic pathway is initiated by intracellular stress signals that converge on the mitochondria, leading to the release of pro-apoptotic factors and the subsequent activation of effector caspases.
Signaling Pathway Overview
Based on the available evidence for thiazolyl peptide antibiotics, a proposed signaling pathway for this compound's mechanism of action can be outlined.
Potential for Cell Cycle Arrest
In addition to inducing apoptosis, compounds that inhibit FoxM1 can also lead to cell cycle arrest. FoxM1 is a critical regulator of genes involved in the G1/S and G2/M transitions of the cell cycle.[5] Therefore, it is plausible that this compound, by inhibiting FoxM1, could halt the proliferation of cancer cells by preventing them from progressing through the cell cycle. Further investigation into the effects of this compound on cell cycle distribution is warranted.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., SW620, NCI-H460)
-
Complete cell culture medium
-
96-well microplates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11][12][13]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | Semantic Scholar [semanticscholar.org]
- 3. Thiazole antibiotics target FoxM1 and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 5. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FOXM1 in cancer: interactions and vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Thiazole Antibiotics Siomycin a and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 [frontiersin.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Blueprint: A Technical Guide to Biosynthetic Gene Cluster Analysis for Novel Compounds like Amycolatopsin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Amycolatopsis is a rich source of bioactive secondary metabolites, including clinically significant antibiotics like vancomycin and rifamycin.[1][2][3] The discovery of novel compounds from this genus, such as the glycosylated macrolactones Amycolatopsin A, B, and C from Amycolatopsis sp. MST-108494, presents exciting opportunities for drug discovery.[1][4] Amycolatopsin B, in particular, has demonstrated significant cytotoxic activity against human cancer cell lines, making its biosynthetic pathway a subject of considerable interest.[1]
This technical guide provides a comprehensive overview of the methodologies and data analysis workflows required for the characterization of a novel biosynthetic gene cluster (BGC), using this compound as a focal case study. While the specific BGC for this compound has not yet been detailed in the public domain, this document outlines the established and effective strategies that researchers can employ to identify, annotate, and functionally characterize the genetic blueprint of this and other promising natural products. The protocols and data presented are based on well-documented analyses of other complex secondary metabolites from Amycolatopsis and related actinomycetes.
I. Genome Sequencing and BGC Identification: The Starting Point
The initial and most critical step in the analysis of a novel BGC is to obtain a high-quality whole-genome sequence of the producing organism, in this case, Amycolatopsis sp. MST-108494.
Experimental Protocol: Whole-Genome Sequencing
-
Genomic DNA Isolation:
-
Cultivate a pure culture of Amycolatopsis sp. MST-108494 in a suitable liquid medium (e.g., ISP2 broth) to mid-logarithmic phase.
-
Harvest the mycelium by centrifugation.
-
Lyse the cells using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., SDS) treatments.
-
Purify the genomic DNA using a phenol-chloroform extraction followed by ethanol precipitation, or by using a commercial genomic DNA isolation kit for actinomycetes.
-
Assess the quality and quantity of the isolated DNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
-
Genome Sequencing:
-
Prepare a sequencing library from the purified genomic DNA.
-
Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a complete and accurate genome assembly.
-
-
Genome Assembly and Annotation:
-
Assemble the sequencing reads into a contiguous genome sequence using bioinformatics tools such as Canu or Flye for long reads, followed by polishing with short reads using Pilon.
-
Perform gene prediction and annotation using pipelines like Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).
-
Bioinformatic Identification of the BGC
Once the annotated genome is available, specialized bioinformatics tools are used to identify putative BGCs.
-
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): This is the gold standard for identifying and annotating BGCs in microbial genomes. It can predict the type of BGC (e.g., Type I PKS, NRPS), the core biosynthetic genes, and the putative chemical structure of the product.[5][6][7]
The following DOT script illustrates the initial workflow for genome analysis and BGC identification.
II. In Silico Analysis and Annotation of the Putative BGC
A detailed in silico analysis of the identified BGC is crucial for generating hypotheses about the biosynthesis of this compound. This involves annotating the function of each open reading frame (ORF) within the cluster.
Table 1: Example Annotation of a Hypothetical this compound Biosynthetic Gene Cluster
| Gene ID | Proposed Function | Homology (Example) | Domain Architecture (for PKS/NRPS) |
| amyA | Type I Polyketide Synthase (PKS) | Erythromycin PKS (DEBS) | Loading module, 6 extension modules (KS, AT, DH, KR, ACP) |
| amyB | Glycosyltransferase | Vancomycin glycosyltransferase (GtfE) | Glycosyltransferase family 1 |
| amyC | Cytochrome P450 monooxygenase | Rifamycin P450 hydroxylase (Rif-Orf19) | P450 superfamily |
| amyD | Acyl-CoA Ligase | Rapamycin synthetase accessory protein | AMP-binding enzyme |
| amyE | Transcriptional Regulator | Streptomyces coelicolor ActII-orf4 | TetR family transcriptional regulator |
| amyF | ABC Transporter | Oleandomycin resistance protein (OleB) | ABC transporter, ATP-binding and permease domains |
Note: This table is illustrative. The actual gene content and functions for the this compound BGC are yet to be determined.
The following DOT script visualizes the proposed biosynthetic pathway based on the hypothetical gene cluster annotation.
III. Functional Genomics: Validating Gene Function
In silico predictions must be validated through experimental approaches. Gene knockout studies are the most direct way to determine the function of specific genes within the BGC.
Experimental Protocol: Gene Knockout via Homologous Recombination
-
Construct Design:
-
Design a knockout vector containing two regions of homology (arms) flanking the target gene (e.g., amyB, the putative glycosyltransferase).
-
Between the homology arms, insert a selectable marker, such as an antibiotic resistance cassette (e.g., apramycin resistance).
-
-
Transformation and Selection:
-
Introduce the knockout vector into Amycolatopsis sp. MST-108494 via protoplast transformation or intergeneric conjugation from E. coli.
-
Select for transformants that have integrated the vector into their genome by plating on a medium containing the appropriate antibiotic.
-
-
Confirmation of Double Crossover:
-
Screen the resistant colonies by PCR to confirm the replacement of the target gene with the resistance cassette.
-
Further confirm the gene knockout by Southern blot analysis.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and mutant strains under production conditions.
-
Extract the secondary metabolites and analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
A knockout of a gene essential for this compound biosynthesis will result in the abrogation of its production. For instance, knocking out amyB would be expected to lead to the accumulation of the aglycone precursor of this compound.
-
Table 2: Expected Results of Gene Knockout Experiments
| Mutant Strain | Target Gene | Expected Phenotype | Accumulated Intermediate |
| ΔamyA | Core PKS | No production of this compound or related polyketides | None |
| ΔamyB | Glycosyltransferase | No production of this compound | This compound aglycone |
| ΔamyC | P450 monooxygenase | Production of a deoxy-Amycolatopsin B analogue | Deoxy-aglycone |
The logical flow of a gene knockout experiment is depicted in the following diagram.
IV. Heterologous Expression: A Powerful Tool for BGC Characterization and Engineering
When genetic manipulation of the native producer is challenging, or for pathway engineering purposes, heterologous expression of the BGC in a well-characterized host is a valuable strategy.
Experimental Protocol: Heterologous Expression in a Streptomyces Host
-
BGC Cloning:
-
Clone the entire this compound BGC from the genomic DNA of Amycolatopsis sp. MST-108494. This can be achieved using methods like Transformation-Associated Recombination (TAR) cloning in yeast or by constructing a cosmid/fosmid library.
-
-
Host Strain Selection:
-
Choose a suitable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, which are engineered to have minimal background secondary metabolism.[8]
-
-
Vector Transfer and Expression:
-
Introduce the vector carrying the BGC into the chosen host via intergeneric conjugation.
-
Cultivate the heterologous host under various fermentation conditions to induce the expression of the BGC.
-
-
Production Analysis:
-
Analyze the culture extracts for the production of this compound using HPLC-MS. Successful production confirms that the cloned gene cluster is complete and functional.
-
Table 3: Common Host Strains for Heterologous Expression
| Host Strain | Key Features | Relevant Citation |
| Streptomyces coelicolor M1152 | Deletion of four native BGCs, contains mutations to enhance secondary metabolism. | Gomez-Escribano & Bibb, 2011 |
| Streptomyces albus J1074 | Naturally minimized genome, fast-growing. | Zaburannyi et al., 2014 |
| Streptomyces avermitilis SUKA | Engineered for high-titer production of polyketides. | Komatsu et al., 2010 |
V. Conclusion and Future Directions
The analysis of the biosynthetic gene cluster for a novel natural product like this compound is a multifaceted process that integrates genomics, bioinformatics, molecular biology, and analytical chemistry. By following the systematic approach outlined in this guide, researchers can elucidate the genetic and enzymatic basis for the biosynthesis of complex molecules. This knowledge is not only of fundamental scientific interest but also provides the foundation for the rational bioengineering of these pathways to produce novel analogues with improved therapeutic properties and to optimize production titers for potential clinical development. The future of natural product drug discovery will increasingly rely on these genomics-driven approaches to unlock the vast and largely untapped chemical diversity encoded in microbial genomes.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Comparative genomics reveals insight into the phylogeny and habitat adaptation of novel Amycolatopsis species, an endophytic actinomycete associated with scab lesions on potato tubers [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification and Analysis of the Balhimycin Biosynthetic Gene Cluster and Its Use for Manipulating Glycopeptide Biosynthesis in Amycolatopsis mediterranei DSM5908 - PMC [pmc.ncbi.nlm.nih.gov]
Amycolatopsin B: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B is a secondary metabolite produced by the actinobacterium Amycolatopsis sp.[1][2]. As a member of the diverse family of natural products derived from Amycolatopsis, it holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines representative experimental protocols for its isolation and characterization, and discusses its biological activity. The information is presented to support researchers in their efforts to explore the therapeutic potential of this molecule.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₆₀H₉₈O₂₂ | [1] |
| Molecular Weight | 1171.4 g/mol | [1] |
| CAS Number | 2209112-97-8 | [1] |
| Solubility | Soluble in methanol and DMSO | [1] |
| Purity | >95% by HPLC | [1] |
| Storage | -20°C for long-term storage | [1] |
| Spectral Data (NMR, IR, UV-Vis) | Not publicly available |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available in the public domain. However, the following methodologies, adapted from the successful isolation and characterization of other secondary metabolites from Amycolatopsis species, can serve as a robust starting point for researchers.[3]
Fermentation and Extraction Workflow
The general workflow for obtaining this compound from a producing Amycolatopsis sp. strain involves fermentation, extraction, and purification.
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodologies
1. Fermentation:
-
Culture Medium: A suitable production medium for actinomycetes, such as ISP-2 broth, would be used.
-
Incubation: The culture would be incubated under optimal conditions of temperature, pH, and aeration to maximize the production of this compound.
2. Extraction:
-
The fermentation broth is centrifuged to separate the mycelial cake from the supernatant.
-
The mycelial cake is extracted with organic solvents like ethyl acetate and methanol to isolate the secondary metabolites.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
3. Purification:
-
Flash Chromatography: The crude extract is subjected to reversed-phase flash chromatography as a preliminary purification step.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative reversed-phase HPLC to obtain pure this compound (>95% purity).
4. Structure Elucidation and Characterization:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure of this compound. These experiments help in identifying the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used as a detection method during chromatography.
Biological Activity
This compound has demonstrated cytotoxic activity against human cancer cell lines. Specifically, it has been shown to be effective against NCI-H460 (lung cancer) and SW620 (colon cancer) cells with IC₅₀ values of 0.28 µM and 0.14 µM, respectively.
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or the detailed molecular mechanism underlying its cytotoxic effects. Further research is required to elucidate these aspects, which will be critical in evaluating its potential as a therapeutic agent.
Conclusion
This compound is a promising natural product from Amycolatopsis sp. with demonstrated cytotoxic activity. This guide provides the available physicochemical data and outlines a representative experimental framework for its study. Further investigation into its spectral properties, mechanism of action, and potential therapeutic applications is warranted to fully understand its biological significance. The methodologies and data presented here are intended to facilitate these future research endeavors.
References
An In-depth Technical Guide to the Secondary Metabolites from Amycolatopsis sp. MST-108494
This technical guide provides a comprehensive overview of the secondary metabolites identified from the Australian soil isolate Amycolatopsis sp. MST-108494. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on the chemical structures, biological activities, and experimental protocols associated with these compounds.
Core Secondary Metabolites: The Amycolatopsins
Amycolatopsis sp. MST-108494 is a notable producer of a unique class of glycosylated polyketide macrolides known as amycolatopsins.[1] To date, three primary analogues have been isolated and characterized: amycolatopsin A, B, and C.[1] These compounds are closely related to the ammocidins and apoptolidins.[1]
Quantitative Biological Activity Data
The amycolatopsins have demonstrated significant and selective biological activities, particularly against Mycobacterium species and certain human cancer cell lines. The quantitative data for these activities are summarized below.
| Compound | Target | Assay | IC50 (µM) |
| Amycolatopsin A | Mycobacterium tuberculosis H37Rv | Growth Inhibition | 4.4[2][3] |
| Mycobacterium bovis (BCG) | Growth Inhibition | 0.4[3] | |
| Human Lung Cancer (NCIH-460) | Cytotoxicity | 1.2[3] | |
| Human Colon Carcinoma (SW620) | Cytotoxicity | 0.08[3] | |
| Amycolatopsin B | Human Lung Cancer (NCIH-460) | Cytotoxicity | 0.28[3] |
| Human Colon Carcinoma (SW620) | Cytotoxicity | 0.14[3] | |
| Amycolatopsin C | Mycobacterium tuberculosis H37Rv | Growth Inhibition | 5.7[3] |
| Mycobacterium bovis (BCG) | Growth Inhibition | 2.7[3] |
Experimental Protocols
The isolation and characterization of amycolatopsins from Amycolatopsis sp. MST-108494 involved a systematic workflow encompassing fermentation, extraction, and purification.
Fermentation and Production Enhancement
A critical step in the discovery of the amycolatopsins was the optimization of fermentation conditions to induce and enhance the production of these rare secondary metabolites.[1] The process is outlined in the workflow diagram below.
Extraction and Isolation
Following fermentation, a systematic chemical fractionation process was employed to isolate the amycolatopsins. This multi-step procedure is essential for separating the target compounds from the complex fermentation broth.
Structure Elucidation
The chemical structures of amycolatopsins A, B, and C were determined through detailed spectroscopic analysis.[1] This involved a combination of techniques to ascertain the molecular formula, connectivity, and stereochemistry of the compounds.
-
High-Resolution Mass Spectrometry (HR-MS): To determine the elemental composition and molecular weight.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the carbon-hydrogen framework and the connectivity of atoms.
Bioactivity Assays
The biological activities of the purified amycolatopsins were evaluated using established cell-based assays.
-
Antimycobacterial Activity: The inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv) was determined using microbial sensitivity tests to calculate the IC50 values.[1]
-
Cytotoxicity: The cytotoxic effects on mammalian cells were assessed against a panel of human cancer cell lines, including NCIH-460 (lung) and SW620 (colon), to determine the IC50 values.[1]
Structure-Activity Relationships
The data reveals promising structure-activity relationships for the amycolatopsins. Hydroxylation of the 6-methyl group appears to enhance antimycobacterial properties, as seen in amycolatopsins A and C.[1] Conversely, hydrolysis of the disaccharide moiety, as in amycolatopsin C, leads to a decrease in mammalian cytotoxicity.[1]
Conclusion
Amycolatopsis sp. MST-108494 has proven to be a valuable source of novel, bioactive secondary metabolites. The amycolatopsins, with their potent and selective antimycobacterial and cytotoxic activities, represent promising scaffolds for further investigation in drug discovery and development programs. The detailed experimental protocols and structure-activity relationships outlined in this guide provide a solid foundation for future research in this area.
References
- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Amycolatopsin B Cytotoxicity Assays in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B is a secondary metabolite produced by actinomycetes of the genus Amycolatopsis. Recent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines, making it a compound of interest in the field of oncology drug discovery. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound against cancer cells using two common colorimetric assays: the MTT and SRB assays. Additionally, a summary of reported cytotoxic activities and a generalized workflow are presented to guide researchers in their investigations.
Quantitative Data Summary
This compound has demonstrated potent cytotoxic effects on human colon and lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| SW620 | Human Colon Cancer | 0.14 |
| NCI-H460 | Human Lung Cancer | 0.28 |
Note: These values serve as a reference for designing dose-response experiments. Researchers should determine the IC50 value in their specific cell line and experimental conditions.
Experimental Protocols
Two standard and reliable methods for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted for adherent cancer cell lines such as SW620 and NCI-H460.
Materials:
-
This compound
-
Human cancer cell lines (e.g., SW620, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). A DMSO control (vehicle) should also be prepared.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This protocol is also suitable for adherent cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., SW620, NCI-H460)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
After the 48-72 hour treatment period, gently add 50 µL of cold 10% TCA to each well without removing the medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully wash the wells five times with slow-running tap water and allow the plates to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Protein-Bound Dye Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.
-
Visualizations
Experimental Workflow
Determining the IC50 Value of Amycolatopsin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B is a bacterial metabolite that has demonstrated cytotoxic activity against various cancer cell lines.[1][2] This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in two specific cancer cell lines: NCI-H460 (non-small cell lung cancer) and SW620 (colorectal adenocarcinoma). The IC50 value is a critical parameter in drug discovery, quantifying the concentration of a substance required to inhibit a biological process by 50%. The protocols herein describe two common and reliable methods for assessing cell viability: the MTT assay and the Resazurin assay.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is still under active investigation, its cytotoxic effects suggest the induction of apoptosis (programmed cell death) in cancer cells. Many cytotoxic natural products exert their effects by triggering intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death. A generalized representation of a potential apoptotic signaling pathway that could be induced by this compound is illustrated below.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against NCI-H460 and SW620 cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | NCI-H460 | 0.28 |
| This compound | SW620 | 0.14 |
Experimental Protocols
Two standard protocols for determining the IC50 value are provided below. The choice of assay may depend on laboratory equipment and specific experimental needs.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
Materials:
-
This compound
-
NCI-H460 or SW620 cells
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a range of concentrations that will bracket the expected IC50 value (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for another 4 hours at 37°C.[3]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability. This can be done using non-linear regression analysis with software such as GraphPad Prism.
-
Protocol 2: Resazurin Assay
The Resazurin assay is a fluorometric/colorimetric assay that uses the redox indicator resazurin to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Experimental Workflow:
Materials:
-
This compound
-
NCI-H460 or SW620 cells
-
Complete culture medium
-
96-well black, clear-bottom plates
-
Resazurin sodium salt
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Protocol 1, step 1). Use black-walled plates to minimize background fluorescence.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, step 2).
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in DPBS and filter-sterilize it.[4]
-
After the drug incubation period, add 20 µL of the resazurin solution to each well.[4]
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light.[4] The optimal incubation time may need to be determined empirically for each cell line.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Fluorescence of treated cells - Fluorescence of blank) / (Fluorescence of control cells - Fluorescence of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Amycolatopsin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for determining the antimicrobial susceptibility of Amycolatopsin B, a macrolide antibiotic produced by Amycolatopsis sp. While specific minimum inhibitory concentration (MIC) data for this compound is not widely available in the public domain, this document outlines standardized protocols that can be readily adapted for its evaluation. The provided data on other antimicrobial agents from the genus Amycolatopsis offers a comparative context for interpreting novel findings.
Introduction to this compound and Antimicrobial Susceptibility Testing
This compound is a secondary metabolite produced by the actinomycete genus Amycolatopsis, a group of bacteria renowned for their production of a wide array of bioactive compounds, including important antibiotics like vancomycin and rifamycin.[1][2] The emergence of antibiotic-resistant pathogens necessitates the discovery and characterization of new antimicrobial agents.[3] Accurate and reproducible antimicrobial susceptibility testing (AST) is a critical step in the preclinical development of any new antibiotic candidate.
The primary objective of AST is to determine the in vitro activity of a compound against a panel of clinically relevant microorganisms. The most common metrics derived from these tests are the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]
This document details two widely accepted methods for determining the MIC of this compound: Broth Microdilution and Disk Diffusion.
Quantitative Data Summary
As of the latest literature review, specific MIC values for this compound against a comprehensive panel of microorganisms have not been published. However, to provide a frame of reference for the potential antimicrobial activity of compounds derived from the Amycolatopsis genus, the following tables summarize the MIC data for other antimicrobial agents isolated from various Amycolatopsis species.
Table 1: MIC of Amycolatomycin A against Bacillus subtilis
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Amycolatomycin A | Bacillus subtilis DSM 10 | 33.4 | [5][6] |
Table 2: MIC of Crude Extract from Amycolatopsis sp. 195334CR
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Crude Extract | Bacillus subtilis DSM 10 | 66.7 | [5] |
Table 3: MIC of Compounds from Amycolatopsis keratiniphila against Gram-Positive Bacteria
| Culture Extract | Microorganisms | MIC Range (µg/mL) | Reference |
| ISP-2 & M1 | Gram-positive bacteria | 19.5 - 39 | [7] |
Experimental Protocols
The following are detailed protocols for the broth microdilution and disk diffusion methods, which can be employed for the antimicrobial susceptibility testing of this compound.
Broth Microdilution Method
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[8][9] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid growth medium.
Materials:
-
This compound stock solution (of known concentration, dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate.
-
Typically, 100 µL of CAMHB is added to wells 2 through 12.
-
Add 200 µL of the appropriate concentration of this compound stock solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution process to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (containing CAMHB and the bacterial inoculum but no antibiotic).
-
Well 12 should serve as a sterility control (containing only CAMHB).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, examine the wells for visible turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Disk Diffusion Method (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of antimicrobial activity. It is often used as a screening tool.
Materials:
-
This compound-impregnated filter paper disks (of a specified concentration)
-
Sterile blank filter paper disks
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial cultures of test organisms
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
Place the disks far enough apart to prevent overlapping zones of inhibition. A maximum of 12 disks can be placed on a 150 mm plate.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The size of the zone of inhibition is inversely related to the MIC. The results are typically interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to established standards for other antibiotics. For a novel compound like this compound, these breakpoints would need to be determined through extensive studies correlating zone diameters with MICs.
-
Visualizations
Experimental Workflow for Broth Microdilution
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amycolatomycins A and B, Cyclic Hexapeptides Isolated from an Amycolatopsis sp. 195334CR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amh.net.au [resources.amh.net.au]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Amycolatopsin B in NCI-H460 Lung Cancer Cell Lines
Topic: Using Amycolatopsin B in NCI-H460 Lung Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Notice of Limited Information: As of November 2025, publicly available research data specifically detailing the effects of this compound on the NCI-H460 lung cancer cell line is not available. The following application note is therefore a template outlining the standard methodologies and potential avenues of investigation for evaluating a novel compound like this compound in this specific cell line. The experimental protocols provided are based on established techniques for characterizing anti-cancer agents in NCI-H460 cells.
Introduction
The NCI-H460 cell line, derived from a large cell lung cancer, is a widely utilized model in cancer research for investigating tumor development, metastasis, and for screening potential therapeutic agents.[1] These cells are known to possess mutations in key signaling pathways implicated in cancer progression, making them a relevant model for studying the efficacy of novel anti-cancer compounds.[1] This document provides a framework for researchers to investigate the potential of this compound, a novel compound, as a therapeutic agent against non-small cell lung cancer using the NCI-H460 cell line.
Hypothetical Data Presentation
Should research be conducted, the following tables provide a structured format for presenting key quantitative data.
Table 1: Cytotoxicity of this compound on NCI-H460 Cells
| Compound | Time Point (hr) | IC50 (µM) |
| This compound | 24 | Data not available |
| 48 | Data not available | |
| 72 | Data not available | |
| Doxorubicin (Control) | 72 | Refer to literature |
Table 2: Effect of this compound on Cell Cycle Distribution in NCI-H460 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | Data not available | Data not available | Data not available | Data not available |
| This compound (IC50) | Data not available | Data not available | Data not available | Data not available |
| This compound (2x IC50) | Data not available | Data not available | Data not available | Data not available |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Treatment | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | Data not available | Data not available | Data not available |
| This compound (IC50) | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on NCI-H460 cells.
Cell Culture and Maintenance
-
Cell Line: NCI-H460 (ATCC® HTB-177™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA solution.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed NCI-H460 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Seeding and Treatment: Seed NCI-H460 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Western Blot Analysis
-
Protein Extraction: Treat NCI-H460 cells with this compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, PARP, Akt, p-Akt, NF-κB) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualization of Potential Mechanisms
The following diagrams illustrate hypothetical signaling pathways and workflows that could be investigated for this compound in NCI-H460 cells.
References
Application Notes & Protocols: Structural Analysis of Amycolatopsin B using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amycolatopsin B is a cyclic hexapeptide natural product isolated from the rare actinobacterium Amycolatopsis sp.[1]. The structural elucidation of such complex natural products is a critical step in drug discovery and development, providing the foundation for understanding its biological activity, mechanism of action, and potential for therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure determination of novel compounds like this compound. This document provides a detailed overview of the application of 1D and 2D NMR spectroscopy for the structural analysis of this compound, including comprehensive data tables and experimental protocols.
The planar structure of this compound was determined to be identical to its congener, Amycolatomycin A, through extensive NMR analysis. The key difference between these two compounds lies in the stereochemistry of the isoleucine residue; this compound incorporates an L-allo-isoleucine, whereas Amycolatomycin A contains a standard L-isoleucine[1]. This subtle stereochemical variation can significantly impact the molecule's three-dimensional conformation and biological activity.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in DMSO-d₆ at 700.4 MHz for ¹H and 176.1 MHz for ¹³C. The data for this compound is very similar to that of Amycolatomycin A, with notable differences in the chemical shifts for the allo-isoleucine residue, which are highlighted in the table[1].
Table 1: ¹H NMR Data of this compound in DMSO-d₆ (700.4 MHz)
| Unit | Position | δH (ppm) | Multiplicity (J in Hz) |
| dcT | NH | 8.35 | d (8.0) |
| 2 | 4.38 | m | |
| 3a | 3.20 | dd (14.8, 4.5) | |
| 3b | 3.08 | dd (14.8, 7.0) | |
| 5 | - | - | |
| 7 | - | - | |
| 8 | 7.55 | d (8.7) | |
| 9 | 7.18 | dd (8.7, 2.0) | |
| 11 | 7.60 | d (2.0) | |
| Trp | NH | 8.51 | d (7.7) |
| 2 | 4.45 | m | |
| 3a | 3.15 | m | |
| 3b | 3.05 | m | |
| 5 | 7.58 | d (7.9) | |
| 6 | 7.05 | t (7.5) | |
| 7 | 6.98 | t (7.5) | |
| 8 | 7.32 | d (8.1) | |
| 10 | 7.15 | s | |
| Val | NH | 7.85 | d (9.1) |
| 2 | 4.15 | t (9.1) | |
| 3 | 2.01 | m | |
| 4 | 0.85 | d (6.8) | |
| 5 | 0.82 | d (6.8) | |
| Ser | NH | 7.95 | d (8.4) |
| 2 | 4.13 | m | |
| 3a | 3.65 | m | |
| 3b | 3.58 | m | |
| OH | 5.10 | t (5.5) | |
| Glu | NH | 8.20 | d (8.1) |
| 2 | 4.25 | m | |
| 3a | 1.95 | m | |
| 3b | 1.85 | m | |
| 4a | 2.25 | m | |
| 4b | 2.20 | m | |
| COOH | 12.0 (br s) | ||
| allo-Ile | NH | 8.15 | d (8.5) |
| 2 | 4.50 | t (8.5) | |
| 3 | 1.80 | m | |
| 4a | 1.45 | m | |
| 4b | 1.15 | m | |
| 5 | 0.80 | t (7.4) | |
| 6 | 0.88 | d (6.8) |
Note: Key differences for the allo-Isoleucine residue in this compound compared to the Isoleucine in Amycolatomycin A are highlighted in bold.
Table 2: ¹³C NMR Data of this compound in DMSO-d₆ (176.1 MHz)
| Unit | Position | δC (ppm) |
| dcT | 1 | 170.8 |
| 2 | 53.5 | |
| 3 | 27.5 | |
| 4 | 110.2 | |
| 5 | 125.2 | |
| 6 | 123.1 | |
| 7 | 135.0 | |
| 8 | 118.5 | |
| 9 | 121.8 | |
| 10 | 112.0 | |
| 11 | 128.0 | |
| Trp | 1 | 171.5 |
| 2 | 54.0 | |
| 3 | 28.0 | |
| 4 | 110.0 | |
| 5 | 118.8 | |
| 6 | 121.5 | |
| 7 | 118.0 | |
| 8 | 111.5 | |
| 9 | 136.5 | |
| 10 | 124.0 | |
| 11 | 127.5 | |
| Val | 1 | 170.3 |
| 2 | 58.5 | |
| 3 | 30.5 | |
| 4 | 19.5 | |
| 5 | 18.5 | |
| Ser | 1 | 169.5 |
| 2 | 56.0 | |
| 3 | 62.0 | |
| Glu | 1 | 170.5 |
| 2 | 52.5 | |
| 3 | 27.0 | |
| 4 | 30.0 | |
| 5 | 174.0 | |
| allo-Ile | 1 | 170.3 |
| 2 | 57.2 | |
| 3 | 36.5 | |
| 4 | 24.5 | |
| 5 | 11.0 | |
| 6 | 15.5 |
Note: Key differences for the allo-Isoleucine residue in this compound compared to the Isoleucine in Amycolatomycin A are highlighted in bold.
Experimental Protocols
1. Isolation and Purification of this compound
-
Fermentation: The producing strain, Amycolatopsis sp. 195334CR, is cultured in a suitable liquid medium (e.g., SFM medium) at 28 °C with shaking for a period of 7-10 days.
-
Extraction: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an equal volume of ethyl acetate. The organic phase is collected and evaporated to dryness under reduced pressure to yield a crude extract.
-
Chromatographic Purification:
-
Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of n-hexane, dichloromethane, and methanol to afford several fractions.
-
HPLC Purification: The fraction containing this compound is further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient elution system of acetonitrile and water (both containing 0.1% formic acid). Fractions are monitored by UV detection (e.g., at 220 and 280 nm) and collected.
-
Final Purification: The fractions containing the pure compound are combined and concentrated to yield pure this compound as a white solid[1].
-
2. NMR Data Acquisition
-
Sample Preparation: Approximately 1-5 mg of pure this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 700 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Spectra:
-
¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the amino acid spin systems and establishing the peptide sequence.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space correlations between protons, providing information about the stereochemistry and conformation of the molecule[1].
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for this compound structural analysis.
Caption: Logical relationships in NMR-based structure elucidation.
References
Application Notes and Protocols for Culturing Amycolatopsis sp. for Amycolatopsin B Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cultivation of Amycolatopsis sp., with a specific focus on the production of the macrolide antibiotic, Amycolatopsin B. Due to the limited publicly available data on the specific producing strain, Amycolatopsis sp. MST-108494, the following protocols are based on established methods for the cultivation of other secondary metabolite-producing Amycolatopsis species. These guidelines offer a robust starting point for the successful culture and optimization of this compound production.
Introduction to Amycolatopsis and this compound
The genus Amycolatopsis comprises a group of Gram-positive, aerobic, and non-motile actinomycetes known for their significant metabolic diversity and the production of a wide array of bioactive secondary metabolites.[1] These bacteria are a valuable source of antibiotics, including the commercially significant glycopeptide vancomycin and the ansamycin rifamycin.[2]
This compound is a novel glycosylated macrolactone produced by Amycolatopsis sp. strain MST-108494, which was originally isolated from a soil sample in Southern Australia.[3] Along with its analogs, Amycolatopsin A and C, it has demonstrated notable biological activities, making it a compound of interest for further investigation in drug discovery and development.
General Cultivation and Fermentation Parameters
The production of secondary metabolites by Amycolatopsis is highly dependent on the optimization of cultivation parameters. The following tables summarize key parameters that have been successfully employed for the production of other antibiotics from Amycolatopsis species and can be adapted for this compound production.
Table 1: Recommended Media Composition for Amycolatopsis sp. Cultivation
| Component | Concentration (g/L) | Role | Notes |
| Carbon Source | |||
| Glucose | 10 - 120 | Primary energy and carbon source | High concentrations may be inhibitory; fed-batch strategies can be employed. |
| Glycerol | 10 - 20 | Alternative carbon source | Can influence secondary metabolite production. |
| Nitrogen Source | |||
| Soytone/Peptone | 10 - 35 | Organic nitrogen source | Provides amino acids and peptides for growth. |
| Yeast Extract | 2 - 5 | Organic nitrogen source | Source of vitamins and growth factors. |
| (NH₄)₂SO₄ | 2 - 6 | Inorganic nitrogen source | Readily available nitrogen source. |
| KNO₃ | 2 - 12 | Inorganic nitrogen source | Can be an alternative to ammonium sulfate. |
| Minerals and Salts | |||
| CaCO₃ | 2 - 8.5 | pH buffering agent | Helps maintain a stable pH during fermentation. |
| K₂HPO₄/KH₂PO₄ | 1 - 2 | Phosphate source and buffering | Essential for energy metabolism and nucleic acid synthesis. |
| MgSO₄·7H₂O | 0.5 - 1 | Source of magnesium ions | Cofactor for many enzymes. |
Table 2: Optimized Fermentation Parameters for Amycolatopsis Species
| Parameter | Recommended Range | Impact on Production |
| Temperature | 28 - 37 °C | Affects enzyme activity and growth rate. Optimal temperature needs to be determined empirically for Amycolatopsis sp. MST-108494. |
| pH | 6.5 - 7.6 | Crucial for enzyme function and nutrient uptake. pH control during fermentation is critical. |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) | As aerobic organisms, Amycolatopsis require sufficient oxygen for growth and secondary metabolite production. |
| Agitation | 200 - 250 rpm | Ensures proper mixing, nutrient distribution, and oxygen transfer. |
| Inoculum Size | 4.5 - 5% (v/v) | Affects the length of the lag phase and the onset of secondary metabolite production. |
| Fermentation Time | 7 - 14 days | Production of secondary metabolites typically occurs in the stationary phase of growth. |
Experimental Protocols
Protocol 1: Inoculum Preparation
A two-stage seed culture protocol is recommended to ensure a healthy and abundant inoculum for the production fermenter.
Materials:
-
Sterile baffled flasks (250 mL)
-
Seed Medium (see Table 3)
-
Incubator shaker
Table 3: Seed Medium Composition
| Component | Concentration (g/L) |
| Glucose | 20 |
| Yeast Extract | 5 |
| Tryptone | 2.5 |
| Malt Extract | 5 |
| pH | 7.0 |
Procedure:
-
Prepare the seed medium and sterilize by autoclaving.
-
Inoculate a single colony of Amycolatopsis sp. MST-108494 from a fresh agar plate into 50 mL of seed medium in a 250 mL baffled flask.
-
Incubate at 28-30°C with shaking at 220 rpm for 48-72 hours. This is the pre-seed culture.
-
Transfer 5 mL of the pre-seed culture into 100 mL of fresh seed medium in a 500 mL baffled flask.
-
Incubate under the same conditions for another 48 hours. This is the seed culture to be used for inoculating the production fermenter.
Protocol 2: Fermentation for this compound Production
This protocol outlines the batch fermentation process for the production of this compound.
Materials:
-
Sterilized fermenter (e.g., 5 L)
-
Production Medium (see Table 4)
-
Seed culture from Protocol 1
-
pH probe, dissolved oxygen (DO) probe
-
Antifoam agent
Table 4: Production Medium Composition (Example)
| Component | Concentration (g/L) |
| Glucose | 100 |
| Soytone | 30 |
| Yeast Extract | 4 |
| (NH₄)₂SO₄ | 5 |
| CaCO₃ | 5 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.8 |
| pH | 7.2 |
Procedure:
-
Prepare and sterilize the production medium in the fermenter.
-
Calibrate the pH and DO probes.
-
Inoculate the fermenter with 5% (v/v) of the seed culture.
-
Set the fermentation parameters:
-
Temperature: 30°C
-
Agitation: 250 rpm
-
Aeration: 1.0 vvm
-
-
Maintain the pH at 7.0-7.5 using sterile acid/base solutions.
-
Monitor cell growth (e.g., by measuring optical density or dry cell weight) and substrate consumption (e.g., glucose levels) throughout the fermentation.
-
Collect samples aseptically at regular intervals (e.g., every 24 hours) to quantify this compound production.
-
The fermentation is typically carried out for 10-14 days.
Protocol 3: Extraction and Initial Purification of this compound
This protocol describes a general method for extracting macrolide antibiotics from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform-methanol gradients)
Procedure:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The mycelium can also be extracted with methanol or acetone to recover any intracellular product. This extract should be concentrated and then partitioned between ethyl acetate and water.
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity.
-
Collect fractions and analyze for the presence of this compound using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the desired compound for further purification.
Protocol 4: Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of antibiotics.
Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile-water gradient)
-
This compound standard (if available)
-
Crude or partially purified extracts
Procedure:
-
Prepare a standard curve using a known concentration of purified this compound.
-
Dissolve the extracts in a suitable solvent (e.g., methanol).
-
Inject the samples into the HPLC system.
-
Run a gradient elution program, for example, from 10% to 90% acetonitrile in water over 30 minutes.
-
Detect the compound at a suitable wavelength (e.g., determined by a UV scan of the pure compound) or by its mass-to-charge ratio if using an MS detector.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound production.
Generalized Polyketide Biosynthetic Pathway
Since the specific biosynthetic pathway for this compound is not yet elucidated, a generalized diagram for a Type I Polyketide Synthase (PKS) system, which is responsible for the synthesis of macrolides, is presented below.
Caption: Generalized pathway for macrolide biosynthesis by a Type I PKS.
Conclusion and Future Directions
The protocols and data presented here provide a foundational framework for the cultivation of Amycolatopsis sp. and the production of this compound. Further optimization studies focusing on the specific strain Amycolatopsis sp. MST-108494 are necessary to maximize yields. This would involve screening a wider range of carbon and nitrogen sources, optimizing micronutrient concentrations, and employing advanced fermentation strategies such as fed-batch or continuous culture. Elucidation of the specific biosynthetic pathway of this compound through genomic and transcriptomic analyses will be crucial for future metabolic engineering efforts aimed at enhancing production and generating novel analogs.
References
Amycolatopsin B: Application Notes and Protocols for Natural Product Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B is a macrolide compound isolated from the fermentation broth of Amycolatopsis sp. MST-108494[1]. As a member of the diverse family of secondary metabolites produced by Actinomycetes, this compound has emerged from natural product screening programs as a molecule of interest due to its significant biological activity. This document provides an overview of its known applications, primarily focusing on its potent cytotoxic effects, and includes detailed protocols for screening and evaluating similar natural products.
While the precise mechanism of action and the full spectrum of its biological activities are still under investigation, the existing data underscores the importance of continued research into this compound and other macrolides in the quest for novel therapeutic agents.
Application in Natural Product Screening
Based on current scientific literature, this compound is not utilized as a tool for screening other natural products. Instead, it stands as a significant discovery resulting from natural product screening campaigns. Its potent cytotoxic activity against cancer cell lines positions it as a lead compound for further investigation in oncology drug discovery.
The primary application of screening for compounds like this compound lies in the identification of novel chemical scaffolds with therapeutic potential. The general workflow for such a screening process is outlined below.
Caption: A generalized workflow for the discovery and screening of natural products like this compound.
Data Presentation
The known biological activity of this compound is its cytotoxicity against human cancer cell lines. The following table summarizes the quantitative data available[1].
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| This compound | SW620 | Colon Cancer | 0.14 |
| NCI-H460 | Lung Cancer | 0.28 |
Mechanism of Action and Signaling Pathways
As of the latest available information, the specific mechanism of action for this compound has not been elucidated. Furthermore, there are no published studies detailing its effects on specific cellular signaling pathways. The potent cytotoxicity suggests that it may interfere with fundamental cellular processes such as cell division, protein synthesis, or induce apoptosis, which are common mechanisms for macrolide antibiotics. Further research is required to determine the precise molecular targets of this compound.
Experimental Protocols
The following are detailed, standardized protocols for the types of assays that would be used to identify and characterize natural products with biological activities similar to this compound.
Protocol 1: Cytotoxicity Screening using MTT Assay
This protocol outlines a common method for assessing the cytotoxic activity of a natural product extract or a purified compound against cancer cell lines.
Objective: To determine the concentration at which a test substance reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., SW620, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5% DMSO).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a natural product, which is the lowest concentration that prevents visible growth of a microorganism.
Objective: To determine the MIC of a test compound against one or more bacterial strains.
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microplates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., gentamicin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)
-
Multichannel pipette
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Microdilution Plate:
-
Add 50 µL of CAMHB to all wells of a 96-well microplate.
-
In the first well of a row, add 50 µL of the test compound at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
This will result in wells containing 50 µL of serially diluted compound.
-
Include a positive control (a known antibiotic), a negative control (no compound, only inoculum), and a sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read at 600 nm using a microplate reader.
-
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
References
Troubleshooting & Optimization
improving Amycolatopsin B solubility for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amycolatopsin B. Our goal is to help you overcome challenges with solubility and achieve reliable results in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a glycosylated polyketide macrolide, a type of natural product isolated from bacteria of the genus Amycolatopsis.[1] It has demonstrated potent anticancer activity, showing cytotoxicity against lung and colon cancer cell lines.[2]
Q2: What are the primary challenges when working with this compound in the lab?
The primary challenge researchers face with this compound is its low aqueous solubility. This can lead to difficulties in preparing stock solutions, inaccurate dosing in biological assays, and potentially misleading experimental results.[3]
Q3: In which solvents is this compound soluble?
This compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] For biological assays, DMSO is a common choice for creating a concentrated stock solution, which is then further diluted in aqueous media.
Q4: How should I store this compound?
For long-term storage, it is recommended to store this compound at -20°C.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution During Experiment
Possible Causes:
-
Low Aqueous Solubility: The concentration of this compound in the final aqueous assay medium may exceed its solubility limit.
-
Solvent Shock: Diluting a concentrated DMSO stock solution too quickly into an aqueous buffer can cause the compound to precipitate.
-
Temperature Effects: Changes in temperature during the experiment can affect solubility.
Solutions:
-
Optimize Final Concentration: Determine the maximum tolerated concentration of this compound in your final assay medium without precipitation. This may require a dose-response experiment.
-
Serial Dilutions: When diluting the DMSO stock, perform serial dilutions in the aqueous buffer rather than a single large dilution. Add the stock solution dropwise while vortexing the buffer.
-
Use of Surfactants or Co-solvents: Consider the use of a small, non-toxic concentration of a surfactant (e.g., Tween 80) or a co-solvent (e.g., PEG300) in your final assay medium to improve solubility.[4]
-
Maintain Consistent Temperature: Ensure that all solutions are at a stable and consistent temperature throughout the experiment.
Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays
Possible Causes:
-
Inaccurate Concentration of Solubilized Compound: If the compound is not fully dissolved in the stock solution, the actual concentration will be lower than calculated.
-
Degradation of the Compound: Improper storage or handling of the stock solution can lead to degradation of this compound.
-
Interaction with Assay Components: The compound may interact with plastics or other components of the assay system.
Solutions:
-
Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no visible particles. Gentle warming to 37°C and ultrasonication can aid in complete dissolution.[2]
-
Proper Storage: Follow the recommended storage conditions strictly. Protect stock solutions from light.
-
Use Low-Binding Labware: When working with hydrophobic compounds, consider using low-protein-binding microplates and pipette tips.
Quantitative Data: Solubility of this compound
Precise quantitative solubility data for this compound in various solvents is not extensively published. However, based on information for related compounds and general characteristics of macrolides, the following table provides estimated solubility values and recommended solvents for creating stock solutions.
| Solvent | Estimated Solubility | Notes |
| DMSO | ~10-20 mg/mL | Recommended for preparing high-concentration stock solutions for in vitro assays.[1] |
| Methanol | Soluble (exact limit not specified) | Can be used as an alternative to DMSO for stock solution preparation.[1] |
| Ethanol | Sparingly soluble | May require heating and sonication to achieve a usable concentration. |
| Water | Poorly soluble | Not recommended for preparing primary stock solutions. |
| Aqueous Buffers (e.g., PBS) | Very poorly soluble | Final assay concentrations should be carefully optimized to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound (Molecular Weight: 1171.4 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Weigh out 1.17 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 100 µL of cell culture grade DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.[2]
-
Following incubation, sonicate the tube in an ultrasonic bath for 5-10 minutes.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparing Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound DMSO stock solution
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, add the DMSO stock solution to the cell culture medium slowly and with gentle mixing. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in the culture medium.
-
Ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatment groups (including the vehicle control) and is at a level that is non-toxic to the cells (typically ≤ 0.5%).
Visualizations
Caption: Experimental workflow for preparing and using this compound in biological assays.
Caption: Proposed mechanism of action for this compound as a macrolide antibiotic.
References
Amycolatopsin B Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Amycolatopsin B in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in my aqueous stock solutions?
A1: While specific stability data for this compound is limited, based on its structure as a glycosylated polyketide macrolide, its stability in aqueous solutions is likely influenced by several factors. These include pH, temperature, and exposure to light.[1][2] For many macrolide antibiotics, the large lactone ring is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[3][4]
Q2: I am observing a rapid loss of activity of my this compound solution. What could be the cause?
A2: Rapid loss of activity often points to chemical degradation. Here are a few troubleshooting steps:
-
pH of the Solution: Ensure the pH of your buffer is within a stable range. For many complex natural products, a near-neutral pH (around 7) is often a good starting point. Extreme pH values can catalyze the hydrolysis of the macrolide ring, a common degradation pathway for this class of compounds.[3][5]
-
Storage Temperature: this compound should be stored at low temperatures, as elevated temperatures can accelerate degradation reactions.[6] For long-term storage, refer to the supplier's recommendation, which is typically -20°C.
-
Light Exposure: Protect your solutions from light, as photodecomposition can occur with complex organic molecules.[7][8] Use amber vials or cover your containers with aluminum foil.
-
Contamination: Microbial contamination can lead to enzymatic degradation of the compound. Ensure you are using sterile solutions and proper aseptic techniques.
Q3: What are the expected degradation products of this compound?
-
Hydrolysis: Cleavage of the macrolactone ring is a primary degradation route for many macrolides.[3]
-
Deglycosylation: The sugar moieties attached to the macrolide core could be cleaved, which would likely alter the compound's biological activity.[9]
-
Oxidation: The complex structure of this compound may contain sites susceptible to oxidation.
Identifying these degradation products typically requires analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[10][11]
Q4: Which analytical methods are best suited for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for stability testing of macrolide antibiotics and other natural products.[11][12][13] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. UV or Mass Spectrometric (MS) detection can be used for quantification.[10][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and confirm their retention times. This will help in developing a stability-indicating method.[15][16] |
| Impurities in the initial material. | Analyze a freshly prepared solution of the highest purity standard available to identify peaks corresponding to impurities versus degradation products. | |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase or column. | Optimize the HPLC method. For macrolides, reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile or methanol and a buffer are commonly used.[10][12] Adjusting the pH of the mobile phase can significantly impact the peak shape of ionizable compounds. |
| Inconsistent results between experiments | Variability in solution preparation or storage. | Standardize your protocol for solution preparation, including the source and quality of solvents and buffers. Ensure consistent storage conditions (temperature, light protection) for all samples. |
| Instrument variability. | Perform regular system suitability tests to ensure the HPLC system is performing consistently. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[15][16]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
Sample at regular intervals and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution sample in a temperature-controlled oven (e.g., 70°C).
-
Sample at various time points. For the solid sample, dissolve it in the mobile phase before analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
Concurrently, keep a control sample in the dark at the same temperature.
-
Sample at different time points and analyze by HPLC.
-
3. HPLC Analysis:
-
Analyze all samples using a suitable HPLC method (a starting point could be a C18 column with a gradient of water and acetonitrile, both with 0.1% formic acid, and UV detection at an appropriate wavelength).
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation products.
4. Data Presentation:
The results of forced degradation studies on macrolide antibiotics can be summarized as follows. Note that the following table is a representative example based on general findings for macrolides and not specific data for this compound.[6]
Table 1: Representative Stability of Macrolide Antibiotics under Forced Degradation Conditions
| Stress Condition | Roxithromycin | Tilmicosin | Tylosin |
| Acidic (0.1 M HCl) | Sensitive | Resistant | Sensitive |
| Alkaline (0.1 M NaOH) | Sensitive | Partially Degraded | Sensitive |
| Oxidative (3% H₂O₂) | Sensitive | Resistant | Sensitive |
| Thermal | Stable | Partially Degraded | - |
| Photolytic | Stable | Partially Degraded | - |
Source: Adapted from stress degradation studies on various macrolide antibiotics.[6]
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. diapharm.com [diapharm.com]
- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting inconsistent results in Amycolatopsin B experiments
Welcome to the technical support center for Amycolatopsin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving this potent polyketide macrolide. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a glycosylated polyketide macrolide antibiotic isolated from the bacterium Amycolatopsis sp.[1][2][3][4]. It has demonstrated potent cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent[1]. Specifically, it is effective against NCI-H460 lung cancer and SW620 colon cancer cells[5].
Q2: What is the proposed mechanism of action for this compound?
A2: While the exact signaling pathway for this compound is still under investigation, evidence from related compounds produced by the Amycolatopsis genus suggests that its cytotoxic effects are likely mediated through the induction of apoptosis (programmed cell death)[6][7][8]. It is hypothesized that this compound may trigger the intrinsic apoptotic pathway, leading to DNA fragmentation and cell death. Further research is needed to fully elucidate the specific molecular targets.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in methanol and DMSO[1]. It is recommended to prepare a high-concentration stock solution in one of these solvents. To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into single-use volumes and store them at -20°C for long-term storage[5]. For short-term storage (up to one month), -20°C is suitable; for longer periods (up to six months), -80°C is recommended[5].
Q4: What are the common causes of inconsistent results in cytotoxicity assays with this compound?
A4: Inconsistent results can arise from several factors, including:
-
Compound Stability: Degradation of this compound in stock solutions or in cell culture media during prolonged incubation times[9][10][11].
-
Solubility Issues: Precipitation of the compound at high concentrations in aqueous culture media, leading to inaccurate dosing.
-
Cell Culture Variables: Inconsistent cell seeding density, passage number, or cell health can significantly impact results.
-
Assay-Specific Artifacts: Interference of the compound with the detection method of the cytotoxicity assay (e.g., colorimetric or fluorometric readouts).
Troubleshooting Inconsistent Results
Variability in experimental outcomes is a common challenge when working with natural products. The following table outlines potential issues, their likely causes, and recommended solutions when conducting experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected cytotoxicity | Compound Degradation: Stock solution has been stored improperly or for too long. The compound is unstable in the culture medium over the experiment's duration. | Prepare fresh stock solutions from a new vial. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. Consider reducing the incubation time if significant degradation is observed. |
| Inaccurate Concentration: Errors in dilution calculations or pipetting. | Double-check all calculations and ensure pipettes are calibrated. Prepare a fresh dilution series. | |
| Cell Resistance: The cell line used has developed resistance or is inherently less sensitive. | Verify the identity of your cell line. Use a fresh, low-passage stock of cells. Include a positive control compound known to be effective on your cell line to validate the assay. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent number of cells plated in each well. | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. |
| Edge Effects: Evaporation from wells on the perimeter of the plate leading to increased compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. | |
| Compound Precipitation: this compound is precipitating out of the solution at the tested concentrations. | Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider lowering the highest concentration or using a vehicle with better solubilizing properties (while ensuring the vehicle itself is not toxic to the cells). | |
| Inconsistent results between experiments | Variation in Cell Passage Number: Using cells at different passage numbers can lead to changes in phenotype and drug sensitivity. | Standardize the passage number of cells used for all experiments. It is recommended to use cells within a defined passage number range. |
| Batch-to-Batch Variation of Reagents: Differences in serum, media, or other reagents can affect cell growth and response. | Use the same lot of serum and media for a set of related experiments whenever possible. Test new lots of reagents to ensure consistency. | |
| Incubation Time Discrepancies: Minor differences in the duration of compound exposure. | Strictly adhere to the planned incubation times for all experiments. |
Experimental Protocols
Protocol: Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize parameters such as cell seeding density and incubation time for your specific cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your stock solution.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.
-
Also, include a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against two human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SW620 | Colon Cancer | 0.14 |
| NCI-H460 | Lung Cancer | 0.28 |
Visualizing Experimental Workflows and Signaling Pathways
To further aid in understanding the experimental process and the hypothesized mechanism of action, the following diagrams have been generated.
Cytotoxicity Assay Workflow
References
- 1. Macrolides: From Toxins to Therapeutics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of tumor cell apoptosis by a novel class of N-thiolated β-lactam antibiotics with structural modifications at N1 and C3 of the lactam ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and mechanistic insights into polyketide macrolactonization from polyketide-based affinity labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
Technical Support Center: Optimization of Amycolatopsin B Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Amycolatopsin B yield from Amycolatopsis sp. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: Detailed public data on the fermentation of this compound is limited. The following guidance is based on established principles for the fermentation of other secondary metabolites from the Amycolatopsis genus, such as Rifamycin B and Vancomycin, and general actinomycete fermentation practices.
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation parameters for producing secondary metabolites in Amycolatopsis species?
A1: Optimal fermentation conditions for Amycolatopsis sp. are strain-specific but generally fall within the following ranges. For instance, studies on Vancomycin production by Amycolatopsis orientalis have identified optimal conditions to be a pH of 7.6, a temperature of 29°C, an inoculum size of 4.5%, and an agitation of 255 rpm.[1] It is crucial to optimize these parameters for your specific Amycolatopsis strain producing this compound.
Q2: What are the key nutritional components of a fermentation medium for Amycolatopsis?
A2: Amycolatopsis species typically require a complex medium containing a carbon source, a nitrogen source, and various minerals. Glucose is a common carbon source, while nitrogen can be supplied by organic sources like soytone, peptone, yeast extract, or inorganic sources like ammonium sulfate, ammonium nitrate, or potassium nitrate.[2] The choice of nitrogen source can significantly impact yield; for example, replacing ammonium sulfate with potassium nitrate has been shown to markedly increase Rifamycin B production.[3]
Q3: How does colony morphology relate to this compound production?
A3: For some Amycolatopsis species, there is a distinct correlation between colony morphology and antibiotic productivity. For Rifamycin B production, the highest yields were obtained from orange-red, rosette-shaped colonies that were 2-3 mm in diameter and lacked a hollow center.[3] It is advisable to screen different colony morphotypes of your Amycolatopsis sp. strain to identify those with the highest this compound production.
Q4: Is a fed-batch fermentation strategy beneficial for this compound production?
A4: Fed-batch fermentation is often employed to extend the production phase and increase the final yield of secondary metabolites.[4] This strategy involves the intermittent or continuous feeding of nutrients, such as glucose and yeast extract, during the fermentation process. For example, in Rifamycin B fermentation, the addition of 12% glucose on day 4 of fermentation significantly increased the yield.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Suboptimal fermentation medium. 2. Inadequate physical parameters (pH, temperature, aeration). 3. Poor producing strain or inoculum. 4. Incorrect fermentation duration. | 1. Systematically evaluate different carbon and nitrogen sources. Consider replacing (NH4)2SO4 with KNO3 or NH4NO3.[3][4] 2. Optimize pH (typically 6.5-7.5), temperature (around 28-30°C), aeration (e.g., 1.5 vvm), and dissolved oxygen (DO) levels (e.g., 30% saturation).[5][6] 3. Select for high-producing colony morphologies and ensure a healthy, actively growing inoculum.[3] 4. Extend the fermentation period; peak production may occur in the late stationary phase.[6] |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum quality. 2. Inconsistent nutrient levels in complex media. 3. Fluctuations in physical fermentation parameters. | 1. Standardize inoculum preparation, including age and cell density. 2. Use a more defined or semi-defined medium to reduce variability from complex components like soybean meal.[2] 3. Ensure precise control and monitoring of pH, temperature, and dissolved oxygen throughout the fermentation. |
| Mycelial Fragmentation and Poor Growth | 1. Suboptimal nitrogen source. 2. Shear stress from high agitation. | 1. The use of KNO3 as a nitrogen source has been observed to decrease branching and fragmentation of mycelia in A. mediterranei.[3] 2. While Amycolatopsis is generally not highly sensitive to shear stress, excessive agitation can be detrimental. Optimize agitation speed to ensure adequate mixing and oxygen transfer without causing excessive cell damage. |
| Product Degradation | 1. Instability of this compound at certain pH or temperature values. 2. Enzymatic degradation by the producing organism. | 1. Analyze the stability of this compound under different pH and temperature conditions to optimize harvesting and extraction protocols. 2. If degradation is suspected, consider strategies to remove or inactivate degradative enzymes, or optimize the harvest time before significant degradation occurs. |
Quantitative Data on Fermentation Optimization
The following tables summarize the impact of various fermentation parameters on the yield of related Amycolatopsis secondary metabolites, which can serve as a starting point for optimizing this compound production.
Table 1: Effect of Nitrogen Source on Rifamycin B Yield
| Nitrogen Source | Concentration | Resulting Yield (g/L) | % Increase |
| (NH4)2SO4 (Control) | 0.96% | 1.15 | - |
| KNO3 | 1.8% | 2.92 | 154%[3] |
Table 2: Effect of Fed-Batch Addition of Nutrients on Rifamycin B Yield
| Fed-Batch Supplement | Timing of Addition | Resulting Yield (g/L) | % Increase from Control |
| Control (No addition) | - | 7.85 | - |
| 12% Glucose | Day 4 | 17.17 | 119%[4] |
| 0.1% Yeast Extract | Day 2 | 12.17 | 55%[4] |
| 12% Glucose + 0.1% Yeast Extract | Day 4 and Day 2 | - | 64%[4] |
Table 3: Effect of Physical Parameters on Rifamycin B Yield
| Parameter | Condition | Resulting Yield (g/L) | % Increase from Control |
| Control | - | 9.77 | - |
| pH Control | 6.5 for 3 days, then 7 | 11.96 | 22%[6] |
| Aeration + DO Control | 1 vvm for 3 days, then 30% DO | 13.39 | 37%[6] |
Experimental Protocols
Protocol 1: General Inoculum Preparation and Fermentation
-
Strain Maintenance: Maintain the Amycolatopsis sp. strain on a suitable agar medium (e.g., Bennett's agar) at 28°C. For long-term storage, use lyophilization or cryopreservation.[3]
-
Inoculum Development:
-
Production Fermentation:
-
Inoculate the production medium with the vegetative culture (e.g., 5-10% v/v).
-
Incubate under optimized conditions of temperature, pH, and agitation.
-
Collect samples periodically to measure biomass, substrate consumption, and this compound concentration.
-
Protocol 2: Fed-Batch Fermentation
-
Initiate the fermentation as described in Protocol 1.
-
Prepare sterile concentrated stock solutions of the feed components (e.g., glucose, yeast extract).
-
At predetermined time points during the fermentation (e.g., day 2 for yeast extract, day 4 for glucose), aseptically add the required volume of the stock solution to the fermenter.[4]
-
Continue the fermentation and monitor the relevant parameters.
Visualizations
Caption: A general workflow for optimizing this compound production.
Caption: A simplified, hypothetical biosynthetic pathway for this compound.
References
- 1. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving rifamycin production in Amycolatopsis mediterranei by expressing a Vitreoscilla hemoglobin (vhb) gene fused to a cytochrome P450 monooxygenase domain - PMC [pmc.ncbi.nlm.nih.gov]
preventing Amycolatopsin B degradation during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Amycolatopsin B during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term stability, it is recommended to store this compound as a solid (lyophilized powder) at -20°C or below. For stock solutions, storage at -80°C is preferable.[1][2]
Q2: How long can I store this compound stock solutions?
When stored as a stock solution, this compound is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the primary factors that can cause this compound degradation?
As a glycosylated polyketide macrolide, this compound is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures accelerate chemical degradation.
-
pH: Macrolide antibiotics are known to be unstable in acidic conditions, which can lead to the hydrolysis of the lactone ring.[3][4][5] Neutral to slightly alkaline pH is generally preferred for storage of macrolide solutions, though optimal pH should be determined empirically.
-
Light: Exposure to UV and natural light can lead to photodegradation.[6] It is recommended to store this compound in amber vials or otherwise protected from light.
-
Oxidation: The complex structure of this compound may be susceptible to oxidation. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the macrolide's lactone ring and glycosidic bonds.[7] Storing the compound in a desiccated environment or as a lyophilized powder is recommended.
Q4: What is the best way to prepare this compound for long-term storage?
Lyophilization (freeze-drying) is the preferred method for preparing this compound for long-term storage.[8][9][10] This process removes water, which is a key contributor to hydrolytic degradation, resulting in a stable, dry powder.
Q5: Are there any excipients that can help stabilize this compound in solution?
While specific studies on this compound are limited, certain excipients are known to stabilize other antibiotics in solution. These include:
-
Buffers: To maintain an optimal pH.
-
Cryoprotectants: Such as sucrose or trehalose, are used during lyophilization to protect the molecule.[11]
-
Antioxidants: To prevent oxidative degradation.
-
Bulking agents: Such as mannitol, can be used in lyophilized formulations to ensure a stable cake structure.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity after storage. | Degradation of this compound. | - Verify storage conditions (temperature, light protection). - Perform analytical chemistry (e.g., HPLC) to assess purity. - If using a stock solution, prepare fresh from a lyophilized powder. |
| Visible changes in the sample (e.g., color change, precipitation). | Degradation or insolubility. | - Discard the sample. - Review storage and handling procedures. - For solutions, ensure the solvent is appropriate and the concentration is not above its solubility limit. |
| Inconsistent experimental results. | Inconsistent sample integrity due to degradation. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Always use freshly prepared dilutions for experiments. - Perform regular quality control checks on stored material. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | - Characterize the degradation products to understand the degradation pathway. - Optimize storage conditions to minimize the formation of these products. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
-
Preparation of Solid this compound:
-
Packaging:
-
Place the solid this compound in an amber glass vial to protect it from light.
-
For added protection against moisture and oxygen, the vial can be flame-sealed under vacuum or stored in a desiccator with an inert atmosphere.
-
-
Storage Conditions:
-
Store the vial at -20°C or -80°C.
-
Protocol 2: Preparation and Storage of this compound Stock Solution
-
Solvent Selection:
-
Choose a high-purity, anhydrous solvent in which this compound is readily soluble (e.g., DMSO, ethanol).
-
-
Preparation:
-
Accurately weigh the desired amount of solid this compound.
-
Dissolve in the appropriate volume of the chosen solvent to achieve the desired concentration.
-
If necessary, gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution.[2]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in amber, tightly sealed vials.
-
Store the aliquots at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
-
Protocol 3: Accelerated Stability Study of this compound
This protocol is designed to predict the long-term stability of this compound by subjecting it to stressed conditions.[13][14][15][16]
-
Sample Preparation:
-
Prepare multiple, identical samples of solid this compound or a stock solution in a validated buffer system.
-
-
Stress Conditions:
-
Expose the samples to a range of elevated temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Expose a separate set of samples to high humidity (e.g., 75% RH).
-
For photostability, expose samples to a controlled light source (e.g., UV lamp) and natural light.[6]
-
-
Time Points:
-
Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Analysis:
-
At each time point, analyze the samples for purity and degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[17][18]
-
Quantify the amount of remaining this compound and any major degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant for each stress condition.
-
Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature (e.g., -20°C) and predict the shelf-life.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. glpbio.com [glpbio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Lyophilisation: Long-term storage for bacterial strains | Culture Collections [culturecollections.org.uk]
- 10. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. www3.paho.org [www3.paho.org]
- 17. researchgate.net [researchgate.net]
- 18. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Assay Interference with Amycolatopsin B
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Amycolatopsin B. The information is presented in a question-and-answer format to directly address specific issues that may arise during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay signal is decreasing or inconsistent after adding this compound, even in my no-enzyme/no-cell control wells. What could be the cause?
A1: This issue is likely due to direct compound interference with the assay's optical properties. This compound, as a large and complex polyketide macrolide, may possess intrinsic fluorescence or light-quenching properties.
-
Autofluorescence: The compound itself might fluoresce at the same excitation and/or emission wavelengths used for your assay fluorophore, leading to an artificially high signal.
-
Fluorescence Quenching: this compound could be absorbing the excitation light or the emitted light from your fluorescent probe, a phenomenon known as the inner filter effect.[1] This would result in a lower-than-expected signal. Quenching can occur through various mechanisms, including collisions between the compound and the fluorophore (dynamic quenching) or the formation of a non-fluorescent complex (static quenching).[2][3]
-
Light Scattering: At higher concentrations, this compound might form aggregates that scatter light, which can interfere with signal detection in plate readers.
Troubleshooting Steps:
-
Run a spectral scan: Determine the excitation and emission spectra of this compound in your assay buffer to check for spectral overlap with your assay's fluorophore.
-
Perform a control experiment: Test this compound in the assay buffer with the fluorescent probe but without the biological target (e.g., enzyme or cells). A change in signal compared to the vehicle control will indicate direct interference.
-
Use a different detection method: If possible, switch to an orthogonal assay with a different readout, such as a luminescence- or absorbance-based assay, to confirm the activity of this compound.[4]
Q2: I am observing a loss of this compound potency or a shallow dose-response curve in my cell-based or biochemical assay. What are the potential reasons?
A2: This could be due to several factors related to the physicochemical properties of this compound and its interaction with assay components.
-
Poor Solubility: this compound is soluble in solvents like DMSO and methanol.[1] However, it may have limited solubility in aqueous assay buffers, leading to precipitation at higher concentrations. The precipitated compound is not available to interact with the target, resulting in a plateau in the dose-response curve.
-
Compound Aggregation: Some complex organic molecules can form aggregates in aqueous solutions, especially at higher concentrations.[5] These aggregates can non-specifically sequester and inhibit enzymes or other proteins, leading to promiscuous activity that does not follow a classical dose-response relationship.[5]
-
Non-Specific Binding: Due to its size and lipophilicity, this compound may non-specifically bind to proteins (like serum albumin in cell culture media) or to the plastic of the microplate.[6][7] This reduces the effective concentration of the compound available to interact with its intended target.
Troubleshooting Steps:
-
Assess Solubility: Visually inspect the wells for precipitation at the highest concentrations of this compound. You can also use methods like nephelometry to quantify solubility.
-
Include Detergents: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help prevent compound aggregation.[8]
-
Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize surface adsorption.
-
BSA Control: In biochemical assays, running a control with and without a non-relevant protein like Bovine Serum Albumin (BSA) can help identify non-specific protein binding.[9]
Q3: I'm seeing activity for this compound in my primary screen, but it's not replicating in a different assay format. Why is this happening?
A3: Discrepancies between assay formats are often indicative of assay-specific interference rather than true target modulation.
-
Technology-Specific Interference: As mentioned in Q1, this compound might interfere with a specific detection method (e.g., fluorescence). If your confirmation assay uses a different technology (e.g., luminescence), the interference may not be present, leading to a lack of correlation.
-
Non-Specific Mechanisms: The initial activity could be due to a non-specific mechanism like protein aggregation, which might be sensitive to slight changes in buffer composition, protein concentration, or incubation time between the two assays.[5]
-
Redox Activity: Some compounds can interfere with assays through redox cycling. If your primary assay is sensitive to reactive oxygen species (ROS), and your secondary assay is not, this could explain the discrepancy.
Troubleshooting Steps:
-
Orthogonal Assays: It is crucial to confirm hits from a primary screen using an orthogonal assay that has a different detection method and, ideally, different assay principles.[4]
-
Counter-Screens: Perform counter-screens to identify promiscuous inhibitors. For example, test this compound against an unrelated enzyme to check for non-specific inhibition.[4]
-
Detergent Sensitivity: Re-test the activity of this compound in the primary assay in the presence of a low concentration of a non-ionic detergent. A significant drop in potency often suggests that the initial activity was due to aggregation.
Data Summary: Troubleshooting Assay Interference
| Potential Issue | Possible Cause | Recommended Action | Relevant Control Experiments |
| False Positives | Compound autofluorescence | Switch to a red-shifted fluorophore; use a time-resolved fluorescence (TRF) assay. | Measure compound fluorescence in assay buffer. |
| Non-specific protein binding | Add BSA to the assay buffer; use low-binding plates. | Compare activity with and without BSA. | |
| Compound aggregation | Add a non-ionic detergent (e.g., 0.01% Triton X-100). | Test for loss of activity in the presence of detergent. | |
| False Negatives | Poor aqueous solubility | Decrease the final DMSO concentration; check for precipitation. | Visual inspection; nephelometry. |
| Signal quenching | Use a higher concentration of fluorophore; switch to an orthogonal assay. | Test compound against fluorophore alone. | |
| Poor Reproducibility | Adsorption to plastics | Pre-incubate plates with BSA; use low-binding plates. | Compare results between standard and low-binding plates. |
| Time-dependent effects | Vary pre-incubation times. | Run a time-course experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Autofluorescence
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a dilution series of this compound in your final assay buffer, keeping the final DMSO concentration constant (e.g., ≤1%). Include a vehicle control (buffer + DMSO).
-
Transfer the solutions to the same type of microplate used for your assay.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data: A significant increase in fluorescence in the wells containing this compound compared to the vehicle control indicates autofluorescence.
Protocol 2: Detergent-Based Counter-Screen for Aggregation
-
Prepare two sets of assay buffers: one with your standard composition and another supplemented with 0.01% (v/v) Triton X-100.
-
Run your standard assay in parallel using both buffer conditions. Generate a dose-response curve for this compound in each buffer.
-
Analyze the IC50 values: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is a strong indicator that the observed activity is due to compound aggregation.
Visual Guides
Caption: Workflow for identifying and mitigating assay interference.
Caption: Decision tree for troubleshooting common assay problems.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amycolatomycins A and B, Cyclic Hexapeptides Isolated from an Amycolatopsis sp. 195334CR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis | MDPI [mdpi.com]
Technical Support Center: Enhancing Amycolatopsin B Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of Amycolatopsin B. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance your production yields.
Disclaimer: Research on the optimization of this compound production is still emerging. The following guidelines are based on established principles for secondary metabolite production in the genus Amycolatopsin, with specific data and protocols drawn from extensive studies on the production of Rifamycin B, a well-characterized polyketide from Amycolatopsis mediterranei. These methods should serve as a robust starting point for developing a tailored optimization strategy for this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question: My this compound yield is consistently low or undetectable. What are the initial steps for troubleshooting?
Answer: Low yields are a common issue in natural product fermentation. Here’s a systematic approach to begin troubleshooting:
-
Strain Viability and Morphology: Confirm the viability of your Amycolatopsis sp. culture. There is a clear correlation between colony morphology and productivity for some Amycolatopsis species. For instance, in Rifamycin B production, the highest yields were obtained from orange-red, rosette-shaped colonies that are 2-3 mm in diameter and lack a hollow center[1]. Streak your culture on a suitable agar medium (e.g., Bennett's agar) and select colonies with a consistent and healthy morphology for inoculum preparation.
-
Inoculum Quality: The age and density of your inoculum are critical. An old or sparse inoculum will lead to a long lag phase and potentially poor production. Conversely, an overly dense inoculum can lead to rapid nutrient depletion. Follow a standardized protocol for inoculum development to ensure consistency.
-
Media Composition: Secondary metabolite production is highly sensitive to the nutritional environment. Re-evaluate your fermentation medium. Ensure all components are correctly weighed and sterilized. Key factors to consider are the carbon and nitrogen sources.
-
Fermentation Parameters: Verify that physical parameters such as pH, temperature, aeration, and agitation speed are within the optimal range for Amycolatopsis species. Deviations can significantly stress the organism and inhibit secondary metabolite production.
Question: I am observing significant batch-to-batch variability in my fermentation results. How can I improve consistency?
Answer: Batch-to-batch variability often stems from a lack of strict control over starting conditions and fermentation dynamics.
-
Standardize Inoculum Preparation: Implement a two-stage seed culture protocol to ensure a consistent physiological state of the inoculum. Use a precise volume/cell density for inoculating the production fermenter.
-
Raw Material Quality: The quality of complex media components like yeast extract, soytone, or peptone can vary between suppliers and even between lots from the same supplier. If possible, test different sources or purchase larger single lots to reduce this variability.
-
Control of Physical Parameters: Ensure your fermenter's control systems (pH, temperature, dissolved oxygen) are calibrated and functioning correctly. For example, in Rifamycin B production, controlling the pH at 6.5 for the first 3 days and then at 7.0 thereafter, along with managing dissolved oxygen levels, was shown to improve yields[1].
Question: My culture grows well (high biomass), but the this compound yield is poor. What could be the cause?
Answer: This common scenario, known as the "growth-production uncoupling," suggests that the conditions favoring biomass accumulation are not optimal for secondary metabolite synthesis.
-
Nitrogen Source Regulation: High concentrations of easily assimilated nitrogen sources, like ammonium, can repress the genes responsible for secondary metabolite production. Consider replacing or supplementing ammonium sulfate with a slower-release nitrogen source like potassium nitrate (KNO₃) or by using complex nitrogen sources like soytone. The use of 1.8% KNO₃ instead of ammonium sulfate markedly increased Rifamycin B production from 1.15 to 2.92 g/L[1].
-
Carbon Source and Feeding Strategy: While a readily available carbon source like glucose is essential for growth, its high concentration can also be repressive. A fed-batch strategy, where the carbon source is added incrementally during the fermentation, is a powerful technique to maintain growth while triggering product formation. Adding 12% glucose on day 4 of fermentation increased Rifamycin B yield by 46%[2].
-
Inducer or Precursor Limitation: The biosynthesis of this compound may require specific precursors. If the endogenous supply of a key precursor is a bottleneck, its addition to the medium can significantly boost yields. While specific precursors for this compound are not yet fully elucidated, the general principle of precursor feeding is a key strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most critical media components to optimize for this compound production?
A1: Based on analogous processes in Amycolatopsis, the most critical components are the primary carbon and nitrogen sources.
-
Carbon Source: Glucose is a common choice, but its concentration and feeding strategy are crucial.
-
Nitrogen Source: The type and concentration of the nitrogen source can dramatically affect yield. Replacing ammonium salts with nitrates or using complex organic sources like soytone or yeast extract has proven effective in related fermentations[3]. For instance, replacing (NH₄)₂SO₄ with KNO₃ or NH₄NO₃ led to significant increases in Rifamycin B production[2][3].
Q2: How can I improve my Amycolatopsis sp. strain for higher yields?
A2: Strain improvement is a key strategy for enhancing production.
-
Strain Selection: As mentioned, selecting for specific colony morphologies can lead to more productive lineages[1].
-
Gene Amplification: Stress-induced gene amplification can be employed. For example, exposing an Amycolatopsis mediterranei strain to increasing concentrations of chloramphenicol resulted in a variant with a 2.2-fold increase in Rifamycin B productivity[3].
-
Genetic Engineering: If the biosynthetic gene cluster for this compound is identified, targeted genetic modifications can be made. This could involve overexpressing regulatory genes or deleting genes for competing pathways. In Rifamycin B production, inactivating the rifQ gene, which is involved in product export, was shown to increase yield[4].
Q3: What is a fed-batch fermentation strategy and how can it be applied?
A3: Fed-batch fermentation is a technique where one or more nutrients are supplied to the bioreactor during cultivation. This allows for better control of substrate concentrations, avoiding the inhibitory effects of high nutrient levels and extending the production phase. A common strategy is to feed a concentrated glucose solution to maintain a steady but not excessive carbon supply. Similarly, a slow-feeding of a nitrogen source can also be beneficial. A combined feeding of glucose and yeast extract has been shown to be effective[2].
Q4: What are the typical physical parameters for Amycolatopsis fermentation?
A4: While optimal conditions need to be determined empirically for this compound, a good starting point based on other Amycolatopsis fermentations would be:
-
Temperature: 28-30°C[1]
-
pH: Maintain between 6.5 and 7.5. A two-stage pH control (e.g., 6.5 for the initial growth phase, then shifting to 7.0 for the production phase) can be beneficial[1].
-
Aeration: High levels of dissolved oxygen are typically required. An aeration rate of 1.5 vvm (volume of air per volume of medium per minute) has been used successfully[1].
-
Agitation: Sufficient agitation is needed to ensure proper mixing and oxygen transfer, but excessive shear stress can damage the mycelia.
Data Presentation: Impact of Media Optimization & Feeding Strategies
The following tables summarize quantitative data from studies on Rifamycin B production, which can guide optimization efforts for this compound.
Table 1: Effect of Nitrogen Source on Rifamycin B Production
| Nitrogen Source | Concentration | Base Medium | Resulting Yield (g/L) | % Increase over Control | Reference |
| (NH₄)₂SO₄ (Control) | 0.96% | F1 | 1.15 | - | [1] |
| KNO₃ | 1.8% | F1 | 2.92 | 154% | [1] |
| (NH₄)₂SO₄ (Control) | 0.6% | F2 | 7.85 | - | [3] |
| KNO₃ | 1.2% | F2 | 11.76 | 50% | [3] |
| NH₄NO₃ | 0.4% | F2 | 11.99 | 53% | [3] |
Table 2: Effect of Fed-Batch Strategies on Rifamycin B Production
| Fed-Batch Addition | Timing of Addition | Base Medium | Resulting Yield (g/L) | % Increase over Control | Reference |
| Control (No Feed) | - | F2 | 7.85 | - | [2] |
| 12% Glucose | Day 4 | F2 | 11.46 | 46% | [2] |
| 0.1% Yeast Extract | Day 2 | F2 | 9.77 | 25% | [2] |
| 12% Glucose + 0.1% YE | Day 4 / Day 2 | F2 | 12.32 | 57% | [2] |
| 12% Glucose | Day 4 | F2m2 (KNO₃ base) | 17.17 | 119% (over F2) | [2] |
Experimental Protocols
Protocol 1: Strain Improvement by Colony Selection and Gene Amplification
This protocol is adapted from methodologies used for Amycolatopsis mediterranei[1][3].
1. Colony Selection: a. Prepare serial dilutions of a spore suspension or mycelial culture of Amycolatopsis sp. b. Plate the dilutions onto Bennett's agar and incubate at 28°C for 12-15 days. c. Visually inspect the plates and identify distinct colony morphologies (e.g., based on color, shape, size, texture). d. Select individual colonies of each morphological type and transfer to separate agar slants for propagation. e. Prepare seed cultures from each selected colony type and run parallel shake flask fermentations to quantify this compound production and identify the highest-yielding morphology.
2. Gene Amplification using Chloramphenicol Stress: a. Prepare a vegetative medium (V1) and add chloramphenicol to a final concentration of 15 µg/mL. b. Inoculate this medium with a 5% v/v inoculum of the selected high-producing strain. c. Incubate for 3 days at 28°C with shaking. d. Transfer 1 mL of this culture to a fresh flask of V1 medium containing 30 µg/mL of chloramphenicol and incubate for another 3 days. e. Repeat the process, doubling the chloramphenicol concentration (e.g., 60 µg/mL, 120 µg/mL) with each transfer. f. After the final incubation, plate dilutions of the culture onto Bennett's agar containing 120 µg/mL chloramphenicol to isolate resistant variants. g. Screen the resulting resistant colonies for enhanced this compound production in shake flask fermentations.
Protocol 2: Fed-Batch Fermentation in Shake Flasks
This protocol outlines a basic fed-batch strategy that can be adapted for this compound production[2].
1. Base Fermentation: a. Prepare your optimized production medium (e.g., F2m2 medium containing KNO₃ as the primary nitrogen source). b. Dispense the medium into shake flasks and inoculate with a standardized seed culture of Amycolatopsis sp. c. Incubate at 28°C with shaking (e.g., 220 rpm).
2. Preparation of Feed Solutions: a. Prepare a sterile, concentrated solution of glucose (e.g., 50% w/v). b. Prepare a sterile, concentrated solution of yeast extract (e.g., 5% w/v).
3. Feeding Schedule: a. On day 2 of the fermentation, add the yeast extract solution to achieve a final added concentration of 0.1%. b. On day 4 of the fermentation, add the glucose solution to achieve a final added concentration of 12%. c. Continue the fermentation, taking samples periodically to measure biomass, substrate consumption, and this compound concentration.
Visualizations
Diagram 1: General Workflow for Strain Improvement
Caption: Workflow for improving this compound production via colony selection and gene amplification.
Diagram 2: Logic for Troubleshooting Low Yields
Caption: Decision-making flowchart for troubleshooting low yields of this compound.
Diagram 3: Hypothetical Biosynthetic Logic for a Polyketide
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
optimal storage conditions for Amycolatopsin B powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and use of Amycolatopsin B powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in methanol or dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powder in your chosen solvent to the desired concentration. If you encounter solubility issues, you can warm the solution to 37°C and sonicate for a short period.[2]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To maintain the integrity of your this compound stock solution, it is crucial to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Q4: What is the known mechanism of action for this compound?
A4: While direct studies on this compound's mechanism are limited, it belongs to the glycosylated polyketide macrolide family, closely related to apoptolidins and ammocidins.[1] These related compounds are known to target the F1 subcomplex of mitochondrial ATP synthase.[1][2] This inhibition of oxidative phosphorylation (OXPHOS) ultimately leads to the induction of apoptosis (programmed cell death).[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no activity of the compound in my experiment. | 1. Improper storage of the stock solution leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Degradation of the compound in the experimental medium. | 1. Ensure stock solutions are stored at the recommended temperatures (-20°C for up to 1 month, -80°C for up to 6 months). 2. Always aliquot stock solutions into single-use vials after preparation to avoid repeated freezing and thawing.[2] 3. Prepare fresh dilutions in your cell culture medium immediately before each experiment. |
| Precipitation observed in the stock solution upon thawing. | 1. The compound may have limited solubility at lower temperatures. 2. The concentration of the stock solution may be too high. | 1. Gently warm the solution to 37°C and vortex or sonicate briefly to redissolve the precipitate.[2] 2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. |
| Inconsistent results between experiments. | 1. Variability in the final concentration of the compound due to pipetting errors. 2. Degradation of the compound over the course of a long experiment. 3. Solvent effects on the cells. | 1. Calibrate your pipettes regularly and use appropriate pipetting techniques for viscous solvents like DMSO. 2. For long-term experiments, consider replenishing the medium with a fresh solution containing this compound at appropriate intervals. 3. Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental wells is consistent across all conditions and is below the tolerance level for your specific cell line (typically <0.5%). |
Data Summary
Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Reference |
| Powder | N/A | -20°C | Long-term | [1] |
| Stock Solution | DMSO or Methanol | -20°C | Up to 1 month | [2] |
| Stock Solution | DMSO or Methanol | -80°C | Up to 6 months | [2] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Cell Viability Assay
This protocol provides a general workflow for determining the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding:
-
Culture your cells of interest to the mid-logarithmic growth phase.
-
Trypsinize (for adherent cells) and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of your this compound stock solution in the appropriate cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO or methanol as the highest concentration of this compound).
-
Also, include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound and controls.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the results to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Amycolatopsin B Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell-based assays involving Amycolatopsin B. Given that this compound is a natural product, this guide emphasizes general best practices for handling such compounds in cellular screens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assay variability a concern?
This compound is a secondary metabolite produced by species of the actinomycete genus Amycolatopsis.[1][2][3] As with many natural products, its purity, stability, and potential for interference with assay components can vary between batches, leading to inconsistent results. Furthermore, inherent biological variability in cell culture systems can contribute to data irreproducibility.[4][5][6]
Q2: My assay results are inconsistent from day to day. What are the likely sources of this inter-assay variability?
Inter-assay variability can stem from several factors:
-
Cell Culture Conditions: Inconsistent cell passage number, confluency at the time of plating, and media composition can all lead to changes in cellular responses.[4][5][7]
-
Reagent Preparation: Freshly prepared reagents are crucial. The age and storage of this compound solutions, as well as other assay reagents, can impact their potency and stability.
-
Environmental Factors: Fluctuations in incubator temperature and CO2 levels can affect cell health and growth rates.[7][8]
-
Operator-Dependent Differences: Variations in pipetting technique and timing of assay steps can introduce significant variability.[7][9]
Q3: I'm observing high variability between replicate wells within the same plate (intra-assay variability). What could be the cause?
High intra-assay variability is often due to:
-
Uneven Cell Seeding: A non-uniform cell monolayer will result in different cell numbers per well, affecting the final readout.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or detection reagents is a major source of well-to-well variation.[7]
-
Compound Precipitation: this compound, like other natural products, may have limited solubility in aqueous media, leading to precipitation and uneven distribution in the wells.
Q4: How can I be sure that the observed effect is due to this compound and not an artifact?
To ensure the observed activity is specific to this compound, consider the following:
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound) at the same concentration used in the experimental wells.
-
Positive and Negative Controls: Use well-characterized compounds as positive and negative controls for your assay to ensure it is performing as expected.[7]
-
Counter-screens: If using a reporter assay, a counter-screen against the reporter enzyme itself (e.g., luciferase) can identify compounds that directly inhibit the detection chemistry.[11]
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct endpoint of the same biological process.[11]
Troubleshooting Guides
Issue 1: High Background Signal or False Positives
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound | 1. Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. 2. If significant, consider a different fluorescent dye with a shifted spectrum or switch to a non-fluorescent readout (e.g., luminescence or colorimetric). |
| Interference with Detection Reagents | 1. Run the assay in a cell-free system (buffer only) with your detection reagents and this compound to check for direct interactions. 2. If interference is observed, you may need to wash the cells after treatment and before adding detection reagents. |
| Cell Stress or Cytotoxicity | 1. Perform a cytotoxicity assay in parallel to your primary assay to determine the concentration range where this compound is not toxic.[12] 2. High concentrations of natural products can induce non-specific stress responses. |
Issue 2: Poor Assay Window (Low Signal-to-Background)
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Seeding Density | 1. Perform a cell titration experiment to determine the optimal cell number that provides the best assay window.[7][13] 2. Too few cells will result in a weak signal, while too many can lead to overgrowth and a high background. |
| Incorrect Incubation Time | 1. Optimize the incubation time for both the this compound treatment and the final detection step. 2. A time-course experiment can reveal the point of maximal response. |
| Degradation of this compound | 1. Prepare fresh solutions of this compound for each experiment. 2. Assess the stability of the compound in your cell culture media over the course of the experiment. |
| Low Target Expression | 1. If the cellular target of this compound is known, confirm its expression level in your chosen cell line.[7] 2. You may need to switch to a cell line with higher target expression. |
Experimental Protocols
Protocol 1: Standardizing Cell Culture for Assay Consistency
-
Cell Source and Authentication: Obtain cell lines from a reputable commercial source (e.g., ATCC).[4] Document the source and lot number. Perform cell line authentication (e.g., STR profiling) upon receipt and after every 10-15 passages.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination every 1-2 months, as it can significantly alter cellular physiology.[9]
-
Passaging and Maintenance:
-
Cryopreservation: Create a large, single batch of cryopreserved cells at a low passage number.[4] For each experiment, thaw a new vial to ensure a consistent starting cell population.[4]
Protocol 2: Optimizing Cell Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Perform a cell count and viability assessment (e.g., trypan blue exclusion). Ensure viability is >95%.
-
In a 96-well plate, seed cells in doubling dilutions, starting from a high density (e.g., 40,000 cells/well) down to a low density (e.g., 1,250 cells/well).
-
Include wells with media only as a background control.
-
Incubate the plate for the intended duration of your assay (e.g., 24, 48, or 72 hours).
-
Add your assay's detection reagent and measure the signal.
-
Plot the signal versus the number of cells seeded. The optimal seeding density will be in the linear range of this curve, providing a robust signal without being saturating.
Data Presentation
Table 1: Example Assay Validation Data
This table illustrates how to present data from an assay validation experiment to assess variability.
| Parameter | Plate 1 | Plate 2 | Plate 3 | Mean | Std. Dev. | CV (%) |
| Z'-factor | 0.78 | 0.81 | 0.75 | 0.78 | 0.03 | 3.8% |
| Signal-to-Background | 12.5 | 13.1 | 11.9 | 12.5 | 0.6 | 4.8% |
| Positive Control EC50 (nM) | 52.3 | 49.8 | 55.1 | 52.4 | 2.65 | 5.1% |
| Vehicle Control CV (%) | 4.2% | 5.1% | 4.5% | 4.6% | 0.45 | 9.8% |
CV: Coefficient of Variation
Visualizations
Signaling Pathways and Workflows
Caption: Standardized workflow for a cell-based assay with this compound.
Caption: Decision tree for troubleshooting sources of variability.
Caption: Hypothetical mechanism of action for this compound on a generic signaling pathway.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. thomassci.com [thomassci.com]
- 9. youtube.com [youtube.com]
- 10. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 12. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
Technical Support Center: Total Synthesis of Amycolatopsin B
Welcome to the technical support center for the total synthesis of Amycolatopsin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential challenges of synthesizing this complex natural product. As the total synthesis of this compound has not been extensively documented in publicly available literature, this guide is based on a predictive analysis of its structure and the common challenges encountered in the synthesis of similar large, glycosylated polyketide macrolides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges anticipated in the total synthesis of this compound?
A1: The synthesis of this compound is expected to present several significant challenges inherent to complex macrolide synthesis. These include:
-
Stereochemical Control: The molecule contains numerous stereocenters. Establishing the correct relative and absolute stereochemistry of the polyketide backbone is a primary hurdle.
-
Macrolactonization: The formation of the large macrolactone ring is entropically disfavored and can lead to low yields due to competing oligomerization reactions.
-
Glycosylation: The stereoselective installation of two different sugar moieties onto the complex aglycone core is a major challenge. The formation of the desired glycosidic bond anomer without affecting other sensitive functional groups requires careful optimization.
-
Protecting Group Strategy: The multitude of hydroxyl groups necessitates a complex and highly orthogonal protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.
-
Polyene Stability: The conjugated polyene system within the macrolide can be sensitive to acidic, basic, and oxidative conditions, potentially leading to isomerization or degradation.
Q2: What general retrosynthetic approach is recommended for this compound?
A2: A convergent retrosynthetic strategy is advisable. This would involve the separate synthesis of three main fragments: the aglycone backbone and the two distinct carbohydrate moieties. The aglycone itself could be further disconnected into smaller, more manageable subunits. This approach allows for the optimization of the synthesis of each fragment individually before their coupling in the later stages. A key late-stage transformation would be the macrolactonization to close the large ring, followed by deprotection.
Amycolatopsin_B [label="this compound", fillcolor="#FBBC05"]; Aglycone [label="Aglycone"]; Sugar1 [label="Sugar 1"]; Sugar2 [label="Sugar 2"]; FragmentA [label="Fragment A"]; FragmentB [label="Fragment B"]; FragmentC [label="Fragment C"];
Amycolatopsin_B -> Aglycone [label="Deglycosylation"]; Amycolatopsin_B -> Sugar1 [label="Deglycosylation"]; Amycolatopsin_B -> Sugar2 [label="Deglycosylation"]; Aglycone -> FragmentA [label="Disconnection"]; Aglycone -> FragmentB [label="Disconnection"]; Aglycone -> FragmentC [label="Disconnection"]; }
Troubleshooting Guides
Issue 1: Low Yields in Macrolactonization Step
Problem: Attempts to close the macrolactone ring result in low yields of the desired monomeric macrolide, with significant formation of dimers and other oligomers.
Possible Causes and Solutions:
-
High Concentration: Macrolactonization is highly sensitive to concentration. High concentrations favor intermolecular reactions (oligomerization) over the desired intramolecular cyclization.
-
Troubleshooting: Employ high-dilution conditions (typically 0.001-0.005 M) using a syringe pump for the slow addition of the seco-acid to the reaction mixture.
-
-
Inefficient Activating Agent: The choice of coupling reagent is critical for activating the carboxylic acid.
-
Substrate Conformation: The linear seco-acid may adopt conformations that are not conducive to cyclization.
-
Troubleshooting: The use of templates or specific solvent systems can help to pre-organize the substrate into a cyclization-competent conformation.
-
Illustrative Data: Comparison of Macrolactonization Methods
| Method | Activating Agent | Typical Concentration (M) | Additive | Hypothetical Yield (%) |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | 0.001 | DMAP | 45 |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | 0.001 | DMAP, TEG | 60 |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide | 0.005 | PPh₃ | 35 |
| Mitsunobu | DIAD/DEAD | 0.005 | PPh₃ | 30 |
Note: This data is illustrative and actual yields will be substrate-dependent.
Issue 2: Poor Stereoselectivity in Glycosylation
Problem: The coupling of the sugar moieties to the aglycone results in a mixture of α and β anomers, or epimerization at adjacent stereocenters.
Possible Causes and Solutions:
-
Glycosyl Donor/Acceptor Reactivity: The reactivity of both the glycosyl donor and the aglycone acceptor must be carefully matched.
-
Troubleshooting: Experiment with different glycosyl donors (e.g., trichloroacetimidates, thioglycosides, glycosyl bromides). The choice of protecting groups on the sugar can also influence stereoselectivity through neighboring group participation.
-
-
Reaction Conditions: The promoter and solvent can have a profound effect on the stereochemical outcome.
-
Troubleshooting: For a 1,2-trans glycosidic linkage, a participating protecting group (e.g., an acetyl group at C2 of the sugar) in a non-polar solvent is often effective. For a 1,2-cis linkage, a non-participating group (e.g., a benzyl ether) and often more complex reaction conditions are required.
-
Experimental Protocol: Hypothetical Glycosylation using a Trichloroacetimidate Donor
-
Preparation: The aglycone (acceptor) and the glycosyl donor (trichloroacetimidate) are dried under high vacuum for several hours. All glassware is flame-dried.
-
Reaction Setup: The aglycone is dissolved in anhydrous dichloromethane (DCM) under an argon atmosphere. Activated molecular sieves (4 Å) are added. The solution is cooled to -78 °C.
-
Activation: A catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) is added dropwise.
-
Coupling: A solution of the glycosyl donor in anhydrous DCM is added slowly via cannula.
-
Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a base (e.g., triethylamine) and allowed to warm to room temperature.
-
Workup and Purification: The mixture is filtered, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The product is purified by flash column chromatography.
Start [label="Start: Glycosylation of Aglycone", fillcolor="#FBBC05"]; ChooseDonor [label="Select Glycosyl Donor\n(e.g., Trichloroacetimidate)"]; ChooseConditions [label="Select Promoter and Solvent\n(e.g., TMSOTf in DCM)"]; Reaction [label="Run Reaction at Low Temperature"]; Analysis [label="Analyze Anomeric Ratio (NMR/HPLC)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DesiredRatio [label="Desired α:β Ratio Achieved?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Proceed to Next Step", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Optimize Conditions:\n- Change Promoter\n- Change Solvent\n- Modify Protecting Groups"];
Start -> ChooseDonor; ChooseDonor -> ChooseConditions; ChooseConditions -> Reaction; Reaction -> Analysis; Analysis -> DesiredRatio; DesiredRatio -> End [label="Yes"]; DesiredRatio -> Optimize [label="No"]; Optimize -> ChooseDonor; }
Issue 3: Difficulty in Stereocontrolled Synthesis of the Polyketide Backbone
Problem: Key bond-forming reactions to construct the carbon skeleton of the aglycone proceed with low diastereoselectivity.
Possible Causes and Solutions:
-
Substrate vs. Reagent Control: The inherent facial bias of the substrate may compete with the stereodirecting influence of the chiral reagent or catalyst.
-
Troubleshooting: For aldol additions, consider using chiral auxiliaries (e.g., Evans' oxazolidinones) for substrate-controlled reactions, or catalyst-controlled methods such as asymmetric aldol reactions using proline or its derivatives.
-
-
Chelation Control: The presence of nearby hydroxyl or other Lewis basic groups can allow for chelation control, influencing the trajectory of incoming reagents.
-
Troubleshooting: The choice of Lewis acid in reactions can determine whether a chelation-controlled or non-chelation-controlled pathway is favored. Protecting groups can be used to block unwanted chelation.
-
Illustrative Data: Diastereoselectivity in a Key Aldol Addition
| Aldol Reaction Type | Reagent/Catalyst | Temperature (°C) | Hypothetical Diastereomeric Ratio (syn:anti) |
| Evans' Asymmetric Aldol | N-propionyl oxazolidinone, Bu₂BOTf, DIPEA | -78 to 0 | >95:5 |
| Paterson Aldol | Chiral boron enolate | -78 | >90:10 |
| Mukaiyama Aldol | Silyl enol ether, TiCl₄ | -78 | 50:50 (no chiral control) |
| Asymmetric Mukaiyama Aldol | Chiral Lewis Acid Catalyst | -78 | 85:15 |
Note: This data is illustrative and for a hypothetical aldol reaction within the synthesis.
References
Technical Support Center: Refining Amycolatopsin B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for higher Amycolatopsin B purity.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound?
A1: The general strategy for purifying this compound from a fermentation culture involves a multi-step process. It begins with the separation of the mycelial cake from the supernatant. The mycelial cake is then extracted with organic solvents like ethyl acetate and methanol to obtain a crude extract. This crude extract is subsequently subjected to one or more rounds of chromatography, typically starting with reversed-phase flash chromatography followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate this compound.[1]
Q2: What type of HPLC column is suitable for this compound purification?
A2: For the final purification of this compound, a reversed-phase HPLC column is recommended. A Phenyl-hexyl column has been shown to be effective in separating similar compounds.[1] The choice of stationary phase is critical, and optimization may be required depending on the specific impurity profile of your sample.
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of this compound can be monitored using analytical HPLC coupled with a diode array detector (DAD) and high-resolution mass spectrometry (HRMS).[1] This allows for the identification of the target compound based on its retention time, UV-Vis spectrum, and accurate mass, while also revealing the presence of any impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude extract | Incomplete extraction from the mycelial cake. | - Increase the number of extractions with methanol.[1]- Use ultrasonication during extraction to improve cell lysis and solvent penetration.[1]- Ensure the pH of the extraction solvent is optimal for this compound solubility. |
| Poor separation in flash chromatography | Inappropriate solvent system or gradient. | - Perform small-scale scouting runs with different solvent systems (e.g., varying ratios of water and acetonitrile or methanol).- Optimize the gradient profile to ensure adequate separation between this compound and major impurities. |
| Co-elution of impurities with this compound in preparative HPLC | Similar hydrophobicity of impurities and the target compound. | - Adjust the HPLC gradient to be shallower around the elution time of this compound to improve resolution.[1]- Experiment with a different stationary phase (e.g., C18, C8) or a different mobile phase modifier (e.g., formic acid, trifluoroacetic acid).- Consider a secondary, orthogonal purification step, such as ion-exchange or size-exclusion chromatography, if impurities persist. |
| This compound peak tailing in HPLC | - Column overload.- Secondary interactions with the stationary phase. | - Reduce the amount of sample loaded onto the column.- Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to mask active sites on the stationary phase. |
| Inconsistent retention times | - Fluctuations in solvent composition or temperature.- Column degradation. | - Ensure mobile phases are well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Regularly flush and regenerate the HPLC column according to the manufacturer's instructions. |
Experimental Protocols
Extraction of Crude this compound
This protocol is adapted from the extraction of similar compounds, Amycolatomycins A and B.[1]
-
Fermentation and Biomass Separation:
-
Following fermentation of the Amycolatopsis sp., separate the mycelial cake from the supernatant via centrifugation at 9,000 rpm for 10 minutes.
-
-
Solvent Extraction:
-
Extract the mycelial cake once with ethyl acetate (e.g., 500 mL for a given batch size).
-
Subsequently, extract the mycelial cake three times with methanol (e.g., 500 mL each time) using an ultrasonic bath to enhance extraction efficiency.
-
Combine the ethyl acetate and methanol extracts.
-
-
Drying:
-
Dry the combined extracts under a vacuum to yield the crude mycelial extract.
-
Reversed-Phase Flash Chromatography
-
Column Preparation:
-
Equilibrate a reversed-phase flash chromatography column (e.g., C18) with the initial mobile phase conditions.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.
-
-
Elution:
-
Elute the column with a stepwise or linear gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water.
-
Collect fractions based on the UV chromatogram.
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical HPLC-DAD-HRMS to identify those containing this compound.
-
Preparative Reversed-Phase HPLC for High-Purity this compound
This protocol is based on the purification of Amycolatomycins A and B.[1]
-
Column and Solvents:
-
Use a preparative reversed-phase column (e.g., Phenyl-hexyl, 5 µm, 250 x 21.2 mm).
-
Prepare mobile phase A: Water.
-
Prepare mobile phase B: Acetonitrile.
-
-
HPLC Conditions:
-
Set the flow rate to 20 mL/min.
-
Monitor the elution at 210, 230, and 280 nm.
-
Use a gradient optimized for this compound separation. For a similar compound, the following gradient was used: 43% B isocratic for 2 min, from 43% B to 47% B in 3 min, and 47% B isocratic for 43 min, then increasing to 100% B in 5 min and held at 100% B for 7 min. This gradient will likely require optimization for this compound.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on its retention time.
-
-
Purity Analysis:
-
Analyze the collected fraction using analytical HPLC to confirm purity.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
Validation & Comparative
Amycolatopsin B vs. Amycolatopsin A: A Comparative Analysis of Antimycobacterial Activity
A close examination of two related macrolides, Amycolatopsin A and Amycolatopsin B, reveals significant differences in their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. This guide synthesizes the available experimental data to provide a clear comparison of their antimycobacterial activity and cytotoxicity, offering valuable insights for researchers in the field of antibiotic drug discovery.
Amycolatopsin A demonstrates notable activity against both Mycobacterium tuberculosis H37Rv and Mycobacterium bovis (BCG), a commonly used surrogate for M. tuberculosis in preliminary drug screening. In contrast, this compound exhibits significantly weaker antimycobacterial properties. This difference in activity is attributed to a key structural variation between the two molecules. The chemical structures of these compounds, which are glycosylated polyketide macrolides, were elucidated through detailed spectroscopic analysis.[1] The core distinction lies in the hydroxylation of the 6-methyl group in Amycolatopsin A, a feature absent in this compound.[1] This structural modification appears to be crucial for the observed enhancement in antimycobacterial efficacy.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of Amycolatopsin A and this compound against mycobacterial strains and their cytotoxic effects on human cancer cell lines.
| Compound | M. tuberculosis H37Rv (IC₅₀, µM) | M. bovis (BCG) (IC₅₀, µM) | NCI-H460 (Human Lung Cancer) (IC₅₀, µM) | SW620 (Human Colon Carcinoma) (IC₅₀, µM) |
| Amycolatopsin A | 4.4[2] | 0.4[2] | 1.2[2] | 0.08[2] |
| This compound | Not Reported (implied low activity) | Not Reported (implied low activity) | 0.28[2] | 0.14[2] |
Experimental Protocols
The determination of the antimycobacterial activity and cytotoxicity of Amycolatopsin A and B involved the following key experimental methodologies:
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium species.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv and Mycobacterium bovis (BCG) were cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Assay Setup: The assay was performed in 96-well microplates. The compounds (Amycolatopsin A and B) were serially diluted in the culture medium.
-
Inoculation: A standardized inoculum of the mycobacterial suspension was added to each well containing the test compound.
-
Incubation: The plates were incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue: After the incubation period, Alamar Blue reagent (a resazurin-based solution) was added to each well.
-
Result Interpretation: The plates were further incubated for 24 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC was determined as the lowest concentration of the compound that prevented this color change.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was evaluated against the human non-small cell lung cancer cell line (NCI-H460) and the human colon adenocarcinoma cell line (SW620) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: The NCI-H460 and SW620 cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Setup: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of Amycolatopsin A and B and incubated for 48-72 hours.
-
Addition of MTT Reagent: Following the treatment period, MTT solution was added to each well and the plates were incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium was removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, was then calculated.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative evaluation of the antimycobacterial activity of Amycolatopsin A and B.
Figure 1. Workflow for comparing Amycolatopsin A and B antimycobacterial activity.
Structure-Activity Relationship
The diagram below illustrates the key structural difference between Amycolatopsin A and B and its impact on their biological activity.
Figure 2. Structure-activity relationship of Amycolatopsins A and B.
References
A Comparative Analysis of the Cytotoxic Properties of Amycolatopsin B and Apoptolidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic activities of two natural products, Amycolatopsin B and Apoptolidin. Both compounds, produced by species of the actinomycete genus Amycolatopsis, have demonstrated potent anticancer properties. This document summarizes their mechanisms of action, presents available quantitative cytotoxicity data, details common experimental protocols for assessing cytotoxicity, and visualizes their known signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and Apoptolidin A against various cancer cell lines. It is important to note that a direct comparison is challenging as the compounds have not been extensively tested on the same cell line panel in published studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SW620 | Colon Cancer | 0.14[1] | [1] |
| NCI-H460 | Lung Cancer | 0.28[1] | [1] | |
| Apoptolidin A | H292 | Lung Cancer | 22[1] | [1] |
| HeLa | Cervical Cancer | 0.04[1] | [1] |
Note: Lower IC50 values indicate greater potency. The provided data suggests that this compound exhibits potent cytotoxicity against colon and lung cancer cell lines. Apoptolidin A also shows high potency, particularly against the HeLa cervical cancer cell line.
Mechanisms of Cytotoxicity and Signaling Pathways
This compound: The precise signaling pathway of this compound's cytotoxicity is not yet fully elucidated. However, studies on related compounds from Amycolatopsis, such as Amycolamycin A, suggest that it may induce apoptosis through the activation of executioner caspases like caspase-3[2]. This implies an induction of the apoptotic cascade, a common mechanism for anticancer agents.
Apoptolidin: Apoptolidin is a well-characterized inducer of apoptosis with a specific molecular target. It selectively inhibits the mitochondrial F0F1-ATP synthase[3][4]. This inhibition disrupts the mitochondrial membrane potential and leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the dismantling of the cell[4]. The cytotoxic action of apoptolidin is dependent on caspase-9 and can be inhibited by the anti-apoptotic protein Bcl-2[3][4].
Signaling Pathway Diagrams
Experimental Protocols for Cytotoxicity Assessment
Standard in vitro assays to determine the cytotoxicity of compounds like this compound and Apoptolidin include the MTT and LDH release assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Apoptolidin. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis buffer).
Experimental Workflow Diagram
Conclusion
Both this compound and Apoptolidin are potent cytotoxic agents with potential for development as anticancer therapeutics. Apoptolidin's mechanism of action is well-defined, targeting mitochondrial ATP synthase to induce apoptosis. While the precise pathway for this compound requires further investigation, it is also believed to act through the induction of apoptosis. The provided data and protocols offer a foundation for researchers to further explore and compare the therapeutic potential of these promising natural products. Future studies directly comparing their cytotoxicity and elucidating the detailed molecular mechanisms of this compound are warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Vancomycin Analogs from Amycolatopsis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of vancomycin and its semi-synthetic lipoglycopeptide analogs, telavancin, dalbavancin, and oritavancin. These antibiotics, originating from the genus Amycolatopsis, are critical in the fight against resistant Gram-positive bacterial infections. The following sections detail their structure-activity relationships (SAR), supported by experimental data, and provide insights into their mechanisms of action.
Comparative Antibacterial Activity
The antibacterial efficacy of vancomycin and its lipoglycopeptide derivatives is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) values, demonstrate the enhanced potency of the analogs, particularly against resistant strains.
| Compound | Derivative of | Key Structural Modification | Methicillin-Resistant S. aureus (MRSA) MIC (µg/mL) | Vancomycin-Resistant Enterococci (VRE) MIC (µg/mL) |
| Vancomycin | - (Natural Product) | - | 1[1] | >256 (VanA)[2] |
| Telavancin | Vancomycin | Decylaminoethyl lipophilic tail and a hydrophilic phosphonomethylaminomethyl group. | ≤0.06 - 2[2] | ≤0.025 - 16[2] |
| Dalbavancin | Teicoplanin-like Glycopeptide | Lipophilic side chain. | 0.06[1] | Inactive against VanA[3] |
| Oritavancin | Chloroeremomycin (Vancomycin-type) | Hydrophobic 4'-chlorobiphenylmethyl side chain. | 0.03 - 2[4] | 0.03 - 0.12 (VanA)[4] |
Structure-Activity Relationship Insights
The evolution from vancomycin to its lipoglycopeptide analogs reveals key structural modifications that enhance antibacterial activity, particularly against resistant strains.
-
Lipophilic Side Chains: The addition of lipophilic tails, as seen in telavancin, dalbavancin, and oritavancin, is a critical factor in their increased potency.[5][6] These lipid moieties are thought to anchor the antibiotic to the bacterial cell membrane, increasing the local concentration and facilitating interaction with its target, Lipid II.[6] This anchoring also contributes to a secondary mechanism of action: disruption of the bacterial membrane potential and integrity.[5][7]
-
Hydrophilic Groups: The incorporation of hydrophilic groups, such as the phosphonomethylaminomethyl group in telavancin, can improve the pharmacokinetic properties of the drug.
-
Dimerization: Unlike vancomycin, which can form dimers, teicoplanin and its derivative dalbavancin do not rely on dimerization for their activity.[7] Oritavancin, however, can form noncovalent dimers, which enhances its binding to the bacterial cell wall precursors.[7]
-
Activity against Vancomycin-Resistant Strains: The modifications in the lipoglycopeptide analogs, particularly the addition of the 4'-chlorobiphenylmethyl side chain in oritavancin, allow for binding to the altered D-Ala-D-Lac terminus present in VanA-type resistant enterococci.[7] This overcomes the primary mechanism of vancomycin resistance. Oritavancin also exhibits a dual mechanism of action by inhibiting both transglycosylation and transpeptidation steps in cell wall synthesis.[8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
- Bacterial isolates are grown on appropriate agar plates (e.g., Tryptic Soy Agar for S. aureus and Enterococcus spp.).
- Colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- Stock solutions of the antibiotics are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of each antibiotic are prepared in CAMHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
- Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included on each plate.
- The plates are incubated at 37°C for 18-24 hours in ambient air.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizations
Mechanism of Action of Lipoglycopeptide Antibiotics
Caption: Dual mechanism of action of lipoglycopeptide antibiotics.
General Experimental Workflow for SAR Studies
Caption: Workflow for the synthesis and evaluation of antibiotic analogs.
References
- 1. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoglycopeptides Overview - Creative Peptides [creative-peptides.com]
- 6. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
A Comparative Analysis of Amycolatopsin B and Paclitaxel in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known cytotoxic and mechanistic properties of Amycolatopsin B and the well-established chemotherapeutic agent, paclitaxel, in the context of colon cancer. While extensive data is available for paclitaxel, research on this compound is still in its nascent stages. This document summarizes the current publicly available experimental data to facilitate further research and drug development efforts.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and paclitaxel concerning their effects on colon cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | SW620 | 0.14 µM | [1] |
| Paclitaxel | HCT-116 | 9.7 nM | |
| HT-29 | 9.5 nM | ||
| SW480 | 5-20 nM (effective concentration) | ||
| DLD-1 | 5-20 nM (effective concentration) |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions and the different cell lines used.
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Effect on Apoptosis | Effect on Cell Cycle | Colon Cancer Cell Lines Studied | Reference |
| This compound | Data Not Available | Data Not Available | - | |
| Paclitaxel | Induces apoptosis | Arrests cells in the G2/M phase | SW480, DLD-1, HCT-116, HT-29 |
Mechanisms of Action
This compound
Currently, there is a significant lack of publicly available experimental data detailing the precise mechanism of action of this compound in colon cancer cells. However, studies on other metabolites from the Amycolatopsis genus provide some insights. For instance, Pradimicin-IRD, another compound isolated from Amycolatopsis, has been shown to induce DNA damage, cell cycle arrest, and apoptosis in HCT-116 colon cancer cells[1]. This suggests that compounds from this genus may exert their anticancer effects through the induction of programmed cell death and inhibition of cell proliferation. Further research is imperative to elucidate the specific molecular targets and signaling pathways modulated by this compound.
Paclitaxel
Paclitaxel is a well-characterized antineoplastic agent that functions as a microtubule stabilizer. Its mechanism of action in colon cancer cells involves the following key steps:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disrupts the dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis.
-
Cell Cycle Arrest: The stabilization of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by paclitaxel in colon cancer cells. The signaling pathways for this compound remain to be elucidated.
References
In Vivo Anticancer Efficacy of Amycolatopsin B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B, a secondary metabolite isolated from the actinomycete genus Amycolatopsis, has been identified as a molecule of interest within the broader search for novel anticancer agents. While in vitro studies have characterized numerous compounds from Amycolatopsis for their cytotoxic potential, the in vivo validation of their anticancer efficacy remains a critical step in the drug development pipeline. This guide provides a comparative analysis of the currently available in vivo data for compounds derived from Amycolatopsis and related natural products, with a specific focus on the notable absence of such data for this compound. This serves to highlight the current research gap and provide a framework for the types of preclinical in vivo validation that would be necessary to advance this compound as a potential therapeutic candidate.
This compound: Current Status of In Vivo Validation
As of the latest available scientific literature, there are no published in vivo studies specifically validating the anticancer efficacy of this compound. While it is listed as a known secondary metabolite from Amycolatopsis sp.[1][2], its biological activity in animal cancer models has not been reported. This lack of in vivo data represents a significant knowledge gap and a necessary area for future research to determine its potential as a viable anticancer agent.
Comparative In Vivo Efficacy of Other Amycolatopsis-Derived Compounds
To provide context for the type of in vivo validation required, this section details the experimental data for other compounds isolated from the Amycolatopsis genus that have been evaluated in preclinical cancer models.
Kigamicin D
Kigamicin D, another metabolite from Amycolatopsis, has demonstrated antitumor effects in mouse xenograft models, particularly against pancreatic cancer.[3][4][5]
-
Animal Model: Male BALB/c nude mice.
-
Cell Line: PANC-1 human pancreatic cancer cells.
-
Tumor Implantation: 5 x 10^6 PANC-1 cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment and control groups. Kigamicin D was administered orally.
-
Efficacy Evaluation: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated.
| Compound | Cancer Model | Administration Route | Dosage | Tumor Growth Inhibition (%) | Reference |
| Kigamicin D | PANC-1 Xenograft | Oral | Not Specified | Strong suppression | [4][5] |
| Kigamicin D | LX-1 Lung Xenograft | Not Specified | Not Specified | Weak | [3] |
| Kigamicin D | DMS-273 Lung Xenograft | Not Specified | Not Specified | Weak | [3] |
| Kigamicin D | DLD-1 Colon Xenograft | Not Specified | Not Specified | No effect | [3] |
| Kigamicin D | Colon26 Syngeneic | Not Specified | Not Specified | Weak | [3] |
| Kigamicin D | IMC Carcinoma Syngeneic | Not Specified | High Dosage | Augmentation of tumor growth | [3] |
Pradimicin-IRD
While in vivo anticancer data for Pradimicin A primarily focuses on its antifungal activity[6], a related compound, Pradimicin-IRD, has shown potent in vitro cytotoxic activity against colon cancer cell lines by inducing DNA damage.[7] Although in vivo anticancer studies for Pradimicin-IRD are not yet published, its mechanism of action provides a basis for designing such studies.
Broader Context: In Vivo Anticancer Potential of Related Compound Classes
This compound belongs to the macrolide class of antibiotics. The in vivo anticancer effects of macrolides and another major class of Amycolatopsis-derived compounds, rifamycins, are complex and can be context-dependent.
-
Macrolide Antibiotics: Some studies suggest that certain macrolide antibiotics may promote tumor progression in vivo.[8][9][10] Conversely, other research indicates that macrolides can reverse anticancer drug resistance in P-glycoprotein-overexpressing tumors.[11]
-
Rifamycin Derivatives: Rifampicin, a well-known rifamycin derivative, has been shown to inhibit angiogenesis and tumor progression in some preclinical models.[12] Other derivatives have been evaluated for their in vivo efficacy against mycobacterial infections.[13][14]
Signaling Pathway: DNA Damage and Apoptosis Induction
Based on the mechanism of action for Pradimicin-IRD, a hypothetical signaling pathway leading to cancer cell death is illustrated below. This pathway represents a common mechanism for many cytotoxic agents and could be investigated for this compound.
Conclusion
The in vivo validation of this compound's anticancer efficacy is a critical and currently unaddressed area of research. While related compounds from the Amycolatopsis genus, such as Kigamicin D, have shown promise in preclinical models, direct evidence for this compound is lacking. The experimental protocols and data presented for these comparator compounds provide a roadmap for the necessary future studies. To advance this compound in the drug development pipeline, it is imperative to conduct rigorous in vivo studies using established cancer models to determine its therapeutic potential, effective dosage, and toxicity profile. Furthermore, elucidation of its mechanism of action will be crucial for identifying responsive cancer types and potential combination therapies.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pradimicin-IRD exhibits antineoplastic effects by inducing DNA damage in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cell-stress.com [cell-stress.com]
- 10. reddit.com [reddit.com]
- 11. Reversal of anticancer drug resistance by macrolide antibiotics in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of some derivatives of rifamycin P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo activities of new rifamycin derivatives against mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Amycolatopsin B: A Comparative Analysis of an Enigmatic Polyketide in the Amycolatopsis Arsenal
For researchers, scientists, and drug development professionals, the genus Amycolatopsis represents a rich reservoir of clinically significant antibiotics. While compounds like vancomycin and rifamycin are well-established, a lesser-known polyketide, Amycolatopsin B, presents a compelling case for further investigation. This guide provides a comparative analysis of this compound against other prominent antibiotics derived from Amycolatopsis, summarizing available experimental data and outlining key methodologies.
Introduction to this compound and Its Analogs
This compound is a glycosylated polyketide macrolide isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1] It belongs to a family of structurally related compounds including Amycolatopsins A and C, as well as the ammocidins and apoptolidins.[1] While much of the research on this family has centered on their potent cytotoxic and anticancer activities, emerging evidence suggests a selective antimicrobial potential.
Mechanism of Action: A Focus on Eukaryotic Targets with Antimycobacterial Implications
The primary mechanism of action identified for the apoptolidin family, to which this compound is closely related, is the inhibition of mitochondrial F0F1-ATP synthase.[2] This enzyme is crucial for ATP production in eukaryotes, and its inhibition triggers apoptosis, or programmed cell death. This mechanism underpins the observed anticancer properties of these compounds.
While a specific antibacterial mechanism of action for this compound has not been fully elucidated, studies on its analogs, Amycolatopsins A and C, have revealed selective and potent activity against Mycobacterium tuberculosis and Mycobacterium bovis (BCG).[1] This suggests a different or modified target in mycobacteria compared to other bacteria and eukaryotes. The unique cell wall composition of mycobacteria could be a key factor in this selective activity.
Comparative Antimicrobial Performance
Direct comparative data on the broad-spectrum antibacterial activity of this compound is limited. However, by examining the available data for it and other key Amycolatopsis-derived antibiotics, we can begin to form a comparative picture.
| Antibiotic | Class | Producing Organism | Primary Mechanism of Action | Key Spectrum of Activity |
| This compound | Polyketide Macrolide | Amycolatopsis sp. MST-108494 | Inhibition of mitochondrial F0F1-ATP synthase (in eukaryotes); unknown in bacteria | Primarily studied for anticancer activity; antimycobacterial potential suggested by analogs.[1] |
| Vancomycin | Glycopeptide | Amycolatopsis orientalis | Inhibition of peptidoglycan synthesis by binding to D-Ala-D-Ala termini | Gram-positive bacteria, including MRSA.[3] |
| Rifamycin | Ansamycin | Amycolatopsis mediterranei | Inhibition of bacterial DNA-dependent RNA polymerase | Broad-spectrum, including mycobacteria and Gram-positive/negative bacteria.[3] |
| Balhimycin | Glycopeptide | Amycolatopsis balhimycina | Similar to vancomycin; inhibition of peptidoglycan synthesis | Gram-positive bacteria, with notable activity against anaerobes.[3] |
Quantitative Antimicrobial Data
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Amycolatopsin analogs and other prominent Amycolatopsis-derived antibiotics against various microorganisms. It is important to note the absence of broad-spectrum antibacterial MIC values for this compound in the current literature.
Table 1: Antimycobacterial Activity of Amycolatopsin A and C
| Compound | Organism | MIC (µg/mL) |
| Amycolatopsin A | Mycobacterium bovis (BCG) | >128 |
| Amycolatopsin C | Mycobacterium bovis (BCG) | 16 |
| Amycolatopsin A | Mycobacterium tuberculosis H37Rv | >128 |
| Amycolatopsin C | Mycobacterium tuberculosis H37Rv | 32 |
Data from Khalil Z.G. et al., J. Antibiot., 2017.[1]
Table 2: MIC Values of Vancomycin against Gram-Positive Bacteria
| Organism | MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 - 2.0 |
| Enterococcus faecalis | 1.0 - 4.0 |
| Streptococcus pneumoniae | ≤1.0 |
Representative values from various surveillance studies.
Table 3: MIC Values of Rifampicin against Various Bacteria
| Organism | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.004 - 0.03 |
| Escherichia coli | 4.0 - 16.0 |
| Mycobacterium tuberculosis | 0.125 - 1.0 |
Representative values from various surveillance studies.
Table 4: MIC Values of Balhimycin against Gram-Positive Bacteria
| Organism | MIC Range (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 1.0 |
| Clostridium difficile | 0.125 - 0.5 |
Representative values from various surveillance studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the potency of an antimicrobial agent. The data presented in the tables above are typically generated using the broth microdilution method.
Broth Microdilution Assay for MIC Determination
This method involves preparing a two-fold serial dilution of the antibiotic in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling Pathways
The primary signaling pathway associated with this compound's known biological activity is the intrinsic apoptosis pathway, triggered by the inhibition of mitochondrial F0F1-ATP synthase. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and eventual cell death.
References
- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Analysis of Amycolatopsin B Cytotoxicity: An Insight into Potential Cross-Resistance in Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – This guide provides a comparative analysis of the cytotoxic activity of Amycolatopsin B, a macrolide antibiotic isolated from Amycolatopsin sp. MST-108494, against human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and cross-resistance profile of novel anticancer agents.
Introduction
This compound has demonstrated potent cytotoxic effects against various cancer cell lines. Understanding its activity in the context of existing chemotherapy resistance is crucial for its development as a potential therapeutic agent. This guide summarizes the available experimental data on this compound's cytotoxicity and provides an indirect analysis of its potential for cross-resistance by comparing its activity against cell lines with known drug-resistance profiles.
Data Presentation: Cytotoxicity of Amycolatopsins
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound and its analogues, Amycolatopsin A and C, against human lung carcinoma (NCI-H460) and colon carcinoma (SW620) cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | NCI-H460 (Lung) | 0.28 |
| SW620 (Colon) | 0.14 | |
| Amycolatopsin A | NCI-H460 (Lung) | 1.2 |
| SW620 (Colon) | 0.08 | |
| Amycolatopsin C | NCI-H460 (Lung) | >10 |
| SW620 (Colon) | >10 |
Cross-Resistance Analysis
Direct experimental data on the activity of this compound against well-characterized drug-resistant cancer cell lines is currently limited. However, an indirect assessment of potential cross-resistance can be made by examining the known resistance profiles of the NCI-H460 and SW620 cell lines to conventional chemotherapeutic agents.
NCI-H460 (Lung Carcinoma)
The NCI-H460 cell line is known to develop resistance to several anticancer drugs. A doxorubicin-resistant subline, NCI-H460/R, has been established and shown to exhibit a multidrug resistance (MDR) phenotype.[1][2]
-
Resistance Mechanism: The resistance in NCI-H460/R is primarily attributed to the overexpression of P-glycoprotein (P-gp), encoded by the mdr1 gene.[1][2] P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from the cell.
-
Cross-Resistance Profile: NCI-H460/R displays significant cross-resistance to other P-gp substrates, including etoposide, paclitaxel, and vinblastine.[1][2]
The potent activity of this compound against the parental NCI-H460 cell line (IC50 = 0.28 µM) is noteworthy. However, without data on its activity against the P-gp-overexpressing NCI-H460/R subline, it remains unknown whether this compound is a substrate for P-gp and if its efficacy would be diminished in MDR tumors.
SW620 (Colon Carcinoma)
The SW620 cell line, derived from a metastatic site, has been shown to be inherently more resistant to apoptosis induced by certain chemotherapeutic agents compared to its primary tumor counterpart, SW480.
-
Resistance Profile: SW620 cells are more resistant to cisplatin-induced apoptosis than SW480 cells.[3] They also exhibit resistance to oxaliplatin.
This compound demonstrates very high potency against SW620 cells (IC50 = 0.14 µM). This suggests that its mechanism of action may differ from that of platinum-based drugs and could potentially overcome the intrinsic resistance mechanisms present in this metastatic cell line.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of a compound against cancer cell lines using a standard cell viability assay.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460, SW620) are cultured in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or other test compounds). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
References
Comparative Genomic Analysis of Secondary Metabolite-Producing Amycolatopsis Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative genomic overview of key Amycolatopsis strains renowned for their production of complex secondary metabolites. This document summarizes key genomic features, details relevant experimental protocols, and visualizes a representative regulatory pathway to aid in the exploration and exploitation of the biosynthetic potential within this important genus.
The genus Amycolatopsis is a rich source of bioactive compounds with significant applications in medicine.[1][2] The advent of next-generation sequencing has unveiled a vast and diverse landscape of biosynthetic gene clusters (BGCs) within these bacteria, many of which remain uncharacterized.[1] This guide focuses on a comparative analysis of three well-documented producer strains: Amycolatopsis mediterranei S699 (producer of Rifamycin B), Amycolatopsis balhimycina DSM 44591 (producer of Balhimycin), and Amycolatopsis orientalis ATCC 43491 (producer of Vancomycin).
While this guide centers on these established strains, it is noteworthy that new classes of secondary metabolites are continually being discovered from this genus. A prominent recent example is the isolation of Amycolatopsins A, B, and C—novel glycosylated macrolactones with antitubercular and anticancer activities—from Amycolatopsis sp. MST-108494. At present, the genomic data for this strain is not publicly available, precluding its inclusion in this direct comparative analysis but highlighting the untapped biosynthetic potential within the genus.
Genomic Feature Comparison
The genomes of Amycolatopsis species are characteristically large, with a high GC content and a substantial portion of the genome dedicated to secondary metabolism. The table below summarizes key genomic features of the three selected strains, providing a quantitative basis for comparison.
| Feature | Amycolatopsis mediterranei S699 | Amycolatopsis balhimycina DSM 44591 | Amycolatopsis orientalis ATCC 43491 (HCCB10007) |
| Genome Size (Mb) | 10.24 | ~10.86 (FH 1894) | 8.95 |
| GC Content (%) | 71.3 | Not explicitly stated for DSM 44591, but genus average is 66-75% | 72.1 |
| Number of Coding Sequences (CDS) | 9,575 | Not available | 8,121 |
| rRNA Operons | 4 | Not available | 4 |
| tRNA Genes | 52 | Not available | 50 |
| Key Secondary Metabolite | Rifamycin B | Balhimycin | Vancomycin |
| Number of Predicted BGCs | >30 | >20 | 26 |
Experimental Protocols
Reproducible and robust experimental methods are critical for the genomic and chemical analysis of Amycolatopsis strains. The following sections detail standardized protocols for genomic DNA extraction, genome sequencing, and HPLC analysis of secondary metabolites.
Genomic DNA Extraction from Amycolatopsis
High-quality genomic DNA is a prerequisite for successful genome sequencing. This protocol is adapted for actinomycetes, which can be challenging due to their filamentous growth and complex cell walls.
Materials:
-
ISP2 broth (or other suitable growth medium)
-
Liquid nitrogen
-
Sterile mortar and pestle
-
DNeasy Plant Mini Kit (Qiagen) or similar genomic DNA extraction kit
-
Isopropanol
-
70% Ethanol
-
Nuclease-free water
Procedure:
-
Inoculate a 50 mL culture of ISP2 broth with the desired Amycolatopsis strain and incubate for 5-7 days at 30°C with shaking (150 rpm).
-
Harvest the bacterial pellets by centrifugation.
-
Freeze the harvested pellets in liquid nitrogen.
-
Grind the frozen pellets to a fine powder using a sterile, pre-chilled mortar and pestle.
-
Proceed with DNA extraction using a commercial kit (e.g., DNeasy Plant Mini Kit) following the manufacturer's instructions for challenging samples.[3]
-
After the lysis step, add an equal volume of isopropanol to the supernatant to precipitate the DNA.
-
Wash the DNA pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. A 260/280 ratio of ~1.8 and a high molecular weight band with minimal shearing indicate good quality DNA.
Whole Genome Sequencing (Illumina Platform)
The Illumina platform is widely used for sequencing bacterial genomes due to its high throughput and accuracy.
Library Preparation:
-
Quantify the extracted genomic DNA using a fluorometric method (e.g., Qubit).
-
Prepare a sequencing library using a kit such as the Nextera XT DNA Library Preparation Kit, following the manufacturer's protocol. This involves enzymatic fragmentation of the DNA, ligation of sequencing adapters, and PCR amplification to add index sequences for multiplexing.
-
Perform quality control on the prepared library, assessing fragment size distribution (e.g., with a Bioanalyzer) and concentration.
Sequencing:
-
Pool indexed libraries.
-
Perform sequencing on an Illumina platform (e.g., MiSeq or NovaSeq). For microbial genomes, paired-end sequencing (e.g., 2x150 bp or 2x250 bp) is typically sufficient.
-
Include a PhiX control library at a low concentration (e.g., 1-5%) to provide a quality control for the sequencing run, especially for low-diversity samples.
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Assemble the genome de novo using assemblers such as SPAdes, Velvet, or Unicycler.
-
Annotate the assembled genome using pipelines like Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).
-
Identify secondary metabolite BGCs using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
HPLC Analysis of Secondary Metabolites
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of secondary metabolites in fermentation broths. This protocol provides a general framework for the analysis of polyketide-derived macrolides.
Sample Preparation:
-
Acidify 1 mL of the Amycolatopsis fermentation broth to pH 2-3 with an appropriate acid (e.g., HCl).
-
Extract the acidified broth with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic phase and evaporate it to dryness under vacuum or a stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of methanol or an appropriate solvent compatible with the HPLC mobile phase.[4]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of an acidifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape. A typical gradient might run from 10% B to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector. The wavelength should be optimized for the specific compound of interest. For polyenes and other conjugated systems, a range of wavelengths should be monitored.
-
Injection Volume: 10-20 µL.
-
Standard: A purified standard of the compound of interest should be used to determine the retention time and for quantification.
Visualizing Regulatory Control of Secondary Metabolism
The production of secondary metabolites in Amycolatopsis is tightly regulated. Below is a conceptual workflow for the identification of a biosynthetic gene cluster and its subsequent activation, a common challenge and goal in natural product discovery.
Caption: Workflow for the discovery and activation of a cryptic biosynthetic gene cluster.
Conclusion
The comparative genomic analysis of Amycolatopsis strains reveals a remarkable biosynthetic diversity and provides a roadmap for the discovery of novel natural products. While this guide has focused on well-established producer strains, the principles and protocols outlined here are broadly applicable to the study of newly isolated Amycolatopsis species, including those that may produce the next generation of therapeutic agents. The future of drug discovery from this genus will undoubtedly rely on the integration of genomics, metabolic engineering, and sophisticated analytical chemistry to unlock its full biosynthetic potential.
References
Evaluating the Selectivity of Amycolatopsin B for Cancer Cells: A Comparative Analysis
A Scarcity of data currently limits a full evaluation of the selective potential of Amycolatopsin B, a potent anti-cancer agent. While preliminary data demonstrates significant cytotoxicity against various cancer cell lines, a comprehensive understanding of its effects on non-cancerous cells remains elusive. This guide summarizes the available information, outlines standard experimental protocols for assessing selectivity, and provides a framework for future comparative studies.
This compound has emerged as a compound of interest in oncology research due to its potent cytotoxic effects.[1][2] However, a critical aspect of any potential chemotherapeutic agent is its selectivity – the ability to preferentially target and eliminate cancer cells while minimizing harm to healthy, non-cancerous cells. At present, the scientific literature provides limited data to thoroughly assess this crucial parameter for this compound.
Cytotoxicity Profile of this compound against Cancer Cells
Studies have demonstrated the potent cytotoxic activity of this compound against specific human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights its effectiveness in inhibiting cancer cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW620 | Human Colon Cancer | 0.14 | [1] |
| NCIH-460 | Human Lung Cancer | 0.28 | [1] |
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines. This table summarizes the reported IC50 values of this compound in two distinct human cancer cell lines. Lower IC50 values indicate greater potency.
Comparison with Alternative Anticancer Agents
To provide a context for the potency of this compound, it is useful to compare its IC50 values with those of established chemotherapeutic drugs. However, a direct comparison of selectivity is not possible without data on the effect of this compound on non-cancerous cells. The ideal anticancer agent exhibits a high selectivity index, which is the ratio of its cytotoxicity against normal cells to its cytotoxicity against cancer cells. A higher selectivity index indicates a wider therapeutic window and potentially fewer side effects.
| Compound | Cancer Cell Line(s) | IC50 Range (µM) | Selectivity Profile |
| This compound | SW620, NCIH-460 | 0.14 - 0.28 | Data not available |
| Doxorubicin | Various | 0.01 - 10 | Known to have significant side effects due to toxicity in normal tissues. |
| Cisplatin | Various | 0.1 - 20 | Exhibits dose-limiting toxicities, particularly nephrotoxicity and neurotoxicity. |
| Paclitaxel | Various | 0.001 - 0.1 | Can cause myelosuppression and peripheral neuropathy. |
Table 2: Comparison of this compound with Standard Chemotherapeutic Agents. This table presents the IC50 ranges for common chemotherapy drugs. A comprehensive comparison of selectivity requires IC50 values for both cancerous and non-cancerous cell lines for all compounds.
Experimental Protocols for Evaluating Selectivity
To determine the selectivity of this compound, standardized in vitro assays are essential. These experiments would involve exposing both cancerous and non-cancerous human cell lines (e.g., normal human fibroblasts) to a range of this compound concentrations and measuring cell viability and the induction of apoptosis.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow for MTT Assay
Figure 1: Workflow for MTT Assay. A schematic representation of the steps involved in determining cell viability using the MTT assay.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
To determine if cell death occurs via apoptosis, a programmed and controlled process, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Workflow for Apoptosis Assay
Figure 2: Workflow for Annexin V/PI Apoptosis Assay. This diagram illustrates the key steps for quantifying apoptosis using flow cytometry.
Postulated Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway initiated by this compound remains to be elucidated, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) pathway. Future research should investigate whether this compound follows a similar mechanism.
A hypothetical pathway could involve the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria. This, in turn, would trigger a caspase cascade, culminating in the execution of apoptosis.
Hypothetical Intrinsic Apoptosis Pathway
Figure 3: Hypothetical Intrinsic Apoptosis Pathway. A potential signaling cascade that could be activated by this compound to induce cancer cell death.
Conclusion and Future Directions
The available data indicates that this compound is a potent cytotoxic agent against human colon and lung cancer cell lines.[1] However, the critical evaluation of its selectivity for cancer cells is currently hampered by the absence of cytotoxicity data on non-cancerous human cell lines. Furthermore, its precise mechanism of action, including the specific signaling pathways it modulates, remains unknown.
To fully assess the therapeutic potential of this compound, future research must prioritize:
-
Determining the cytotoxicity of this compound against a panel of non-cancerous human cell lines to calculate its selectivity index.
-
Elucidating the molecular signaling pathways through which this compound induces apoptosis in cancer cells.
-
Conducting comparative studies with a broader range of cancer cell lines and standard chemotherapeutic agents.
Addressing these knowledge gaps is essential to ascertain whether this compound holds promise as a selective and effective anticancer agent for further development.
References
A Comparative Guide to the Activity of Amycolatopsin B and Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Amycolatopsin B with established macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. The information is compiled from peer-reviewed scientific literature to offer an objective overview supported by experimental data.
Executive Summary
This compound, a glycosylated polyketide macrolide isolated from Amycolatopsis sp. MST-108494, demonstrates a biological activity profile distinct from that of conventional macrolide antibiotics. While traditional macrolides like erythromycin, azithromycin, and clarithromycin are primarily valued for their broad-spectrum antibacterial properties, the reported data on the Amycolatopsin family suggests a more specialized and potent activity against specific pathogens and cancer cell lines. This guide synthesizes the available data to highlight these differences in activity, mechanism, and potential therapeutic applications.
Comparative Antibacterial and Cytotoxic Activity
The following table summarizes the available quantitative data on the minimum inhibitory concentrations (MIC) of Amycolatopsins A and C against mycobacteria, the cytotoxic activity (IC50) of Amycolatopsins A and B against human cancer cell lines, and the antibacterial activity of common macrolide antibiotics against a range of pathogenic bacteria.
Data Presentation: Comparative Biological Activity (µM)
| Compound | Mycobacterium bovis (BCG) (IC50) | Mycobacterium tuberculosis (H37Rv) (IC50) | Human Lung Cancer (NCIH-460) (IC50) | Human Colon Carcinoma (SW620) (IC50) | Staphylococcus aureus (MIC) | Streptococcus pneumoniae (MIC) | Escherichia coli (MIC) |
| Amycolatopsin A | 0.4 | 4.4 | 1.2 | 0.08 | Not Reported | Not Reported | Not Reported |
| This compound | Not Reported | Not Reported | 0.28 | 0.14 | Not Reported | Not Reported | Not Reported |
| Amycolatopsin C | 2.7 | 5.7 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Erythromycin | >128 | >128 | Not Applicable | Not Applicable | 0.06 - 2.0 | 0.008 - >128 | >128 |
| Azithromycin | 16 - 64 | 16 - 64 | Not Applicable | Not Applicable | 0.5 - 2.0 | 0.016 - >128 | 4.0 - >128 |
| Clarithromycin | 4 - 32 | 4 - 32 | Not Applicable | Not Applicable | 0.03 - 2.0 | 0.004 - >128 | >128 |
Note: "Not Reported" indicates that the data was not available in the cited literature. "Not Applicable" indicates that the primary activity of the compound is not cytotoxicity against mammalian cells. MIC and IC50 values can vary depending on the specific strain and testing conditions.
Mechanism of Action
Macrolide Antibiotics (Erythromycin, Azithromycin, Clarithromycin)
Macrolide antibiotics are known inhibitors of bacterial protein synthesis.[1][] They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule, and block the exit tunnel for the nascent polypeptide chain.[] This action prevents the elongation of the peptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth (bacteriostatic effect).[1][]
Amycolatopsins
The precise mechanism of action for the Amycolatopsins has not been fully elucidated in the available literature. However, their structural similarity to other macrolides like the apoptolidins suggests a potential interaction with macromolecular targets. The potent cytotoxic and selective antimycobacterial activities of the Amycolatopsins imply a mechanism that may differ significantly from that of traditional macrolide antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antimicrobial agents.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., macrolide antibiotic)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the antimicrobial agent in a suitable solvent at a concentration 100 times the highest concentration to be tested.
-
Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the bacterial strain from an agar plate culture. b. Transfer the colonies to a tube containing sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Microtiter Plates: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column. b. Add 200 µL of the antimicrobial agent at the highest desired concentration to the first well of each row to be tested. c. Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of the antimicrobial agent in each well.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure optical density.
Discussion and Conclusion
The available data indicates that this compound's biological activity profile is substantially different from that of commonly prescribed macrolide antibiotics. While erythromycin, azithromycin, and clarithromycin are broad-spectrum antibacterial agents, the primary reported activities of the Amycolatopsin family are potent and selective antimycobacterial effects (Amycolatopsins A and C) and significant cytotoxicity against human cancer cell lines (Amycolatopsins A and B).
No significant activity of this compound against common Gram-positive or Gram-negative bacteria has been reported in the peer-reviewed literature to date. This suggests that this compound may not function as a conventional macrolide antibiotic and its potential therapeutic applications may lie in the fields of oncology or as a targeted agent against mycobacterial infections, although further research is required to confirm the latter.
For researchers in drug discovery, the unique activity profile of the Amycolatopsins highlights the vast and underexplored chemical diversity within natural products from the genus Amycolatopsis. Further investigation into the mechanism of action of these compounds could unveil novel cellular targets and pathways for the development of new classes of therapeutics.
References
Unraveling the Molecular Target of Amycolatopsin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin B, a secondary metabolite isolated from Amycolatopsis sp., has demonstrated notable antibacterial and anticancer activities. While its therapeutic potential is evident, the precise molecular target underpinning these biological effects remains an active area of investigation. This guide provides a comprehensive comparison of this compound with other bioactive compounds, focusing on the current understanding of its putative molecular targets and presenting the supporting experimental data.
Putative Molecular Target: The Bacterial 50S Ribosomal Subunit
The primary hypothesis for the antibacterial mechanism of action of compounds related to this compound, specifically MJ347-81F4 component A, is the inhibition of bacterial protein synthesis via interaction with the 50S ribosomal subunit.[1] This mode of action is shared by several well-established classes of antibiotics.
Comparative Analysis of 50S Ribosomal Subunit Inhibitors
The following table compares the known characteristics of this compound's potential antibacterial action with those of established 50S inhibitors.
| Feature | This compound (based on MJ347-81F4 A) | Macrolides (e.g., Erythromycin) | Lincosamides (e.g., Clindamycin) | Oxazolidinones (e.g., Linezolid) |
| Binding Site | Proposed to be the 50S ribosomal subunit[1] | 23S rRNA within the peptide exit tunnel | Peptidyl transferase center (PTC) on the 50S subunit | A-site of the PTC on the 50S subunit |
| Mechanism | Putative inhibition of protein synthesis[1] | Blocks peptide elongation by obstructing the exit tunnel | Inhibits peptide bond formation | Prevents the formation of the 70S initiation complex |
| Spectrum of Activity | Gram-positive bacteria, including MRSA and Enterococcus faecalis[1] | Primarily Gram-positive bacteria | Gram-positive bacteria and anaerobic bacteria | Gram-positive bacteria, including MRSA and VRE |
| Supporting Evidence | Activity against thiazolyl peptide-resistant mutants of B. subtilis suggests a 50S target[1] | Co-crystallography with the 50S subunit, biochemical assays | Co-crystallography with the 50S subunit, footprinting analysis | Co-crystallography with the 50S subunit, in vitro translation assays |
Experimental Workflow for Target Validation
Confirming the interaction of this compound with the 50S ribosomal subunit requires a series of validation experiments. The logical workflow for such an investigation is outlined below.
Anticancer Activity: Awaiting Target Deconvolution
This compound has demonstrated cytotoxic effects against human lung (NCI-H460) and colon (SW620) cancer cell lines. However, its precise molecular target in cancer cells has not yet been elucidated. The mechanism is likely complex, potentially involving the induction of apoptosis.
Comparative Analysis of Cytotoxic Agents in NCI-H460 and SW620 Cells
This table compares the cytotoxic activity of this compound with other compounds that have known mechanisms of action in the same cell lines.
| Compound | Target/Mechanism | IC50 in NCI-H460 (µM) | IC50 in SW620 (µM) | Reference |
| This compound | Unknown | 0.28 | 0.14 | [2] |
| Cisplatin | DNA cross-linking, inducing apoptosis | ~0.33 | Not reported | [3] |
| Epothilone B | Tubulin polymerization, NF-κB activation, apoptosis | Not reported | ~0.001-0.1 | [4] |
| 2'-hydroxycinnamaldehyde | AP-1 inactivation, induction of apoptosis | Not reported | ~12.5 µg/ml | [5] |
| Baicalin | ROS production, caspase activation, apoptosis | Not reported | Induces apoptosis | [6] |
Signaling Pathway for Apoptosis Induction
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. A generalized signaling pathway for apoptosis is depicted below. The specific components activated by this compound are yet to be identified.
Experimental Protocols
Protocol 1: Ribosome Binding Assay (Filter Binding)
Objective: To determine if this compound directly binds to the bacterial 50S ribosomal subunit.
Materials:
-
Purified bacterial 70S ribosomes, 50S and 30S subunits
-
Radiolabeled this compound (e.g., [³H]-Amycolatopsin B) or a fluorescently tagged derivative
-
Binding buffer (e.g., 20 mM HEPES-KOH, pH 7.6, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 4 mM β-mercaptoethanol)
-
Nitrocellulose and glass fiber filters
-
Scintillation counter or fluorescence detector
Procedure:
-
Incubate a constant concentration of labeled this compound with increasing concentrations of 70S ribosomes, 50S subunits, or 30S subunits in binding buffer.
-
Allow the binding reaction to reach equilibrium at an appropriate temperature (e.g., 37°C).
-
Filter the reaction mixture through a nitrocellulose filter stacked on top of a glass fiber filter. Ribosomes and bound ligand will be retained on the nitrocellulose filter, while the unbound ligand will pass through.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Quantify the amount of labeled this compound retained on the nitrocellulose filter using a scintillation counter or fluorescence detector.
-
Plot the amount of bound ligand as a function of ribosome/subunit concentration to determine the binding affinity (Kd).
Protocol 2: Target Identification using Affinity Chromatography
Objective: To identify the cellular protein targets of this compound in cancer cells.
Materials:
-
This compound chemically modified with a linker for immobilization (e.g., with a terminal amine or carboxyl group)
-
Activated chromatography resin (e.g., NHS-activated Sepharose)
-
Cancer cell lysate (e.g., from NCI-H460 or SW620 cells)
-
Lysis buffer (e.g., containing non-denaturing detergent)
-
Wash buffers with varying salt concentrations
-
Elution buffer (e.g., containing a high concentration of salt, a change in pH, or a competitive ligand)
-
SDS-PAGE and mass spectrometry equipment
Procedure:
-
Immobilize the modified this compound to the activated chromatography resin according to the manufacturer's instructions.
-
Pack the resin into a chromatography column and equilibrate with lysis buffer.
-
Load the cancer cell lysate onto the column and allow it to flow through, promoting the binding of target proteins to the immobilized this compound.
-
Wash the column extensively with wash buffers of increasing stringency to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using the elution buffer.
-
Collect the eluted fractions and separate the proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
The available evidence strongly suggests that the antibacterial activity of this compound is likely mediated through the inhibition of the bacterial 50S ribosomal subunit. However, direct experimental confirmation is still required. The molecular target responsible for its anticancer effects remains to be identified. The experimental protocols outlined in this guide provide a roadmap for future research to definitively characterize the molecular targets of this compound, which will be crucial for its further development as a potential therapeutic agent.
References
- 1. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 2. Proteomic analysis reveals the metabolic versatility of Amycolatopsis sp. BX17: A strain native from milpa agroecosystem soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Epothilones induce human colon cancer SW620 cell apoptosis via the tubulin polymerization independent activation of the nuclear factor-kappaB/IkappaB kinase signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-hydroxycinnamaldehyde inhibits SW620 colon cancer cell growth through AP-1 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Biosynthesis of Amycolatopsins and Ammocidins
`
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathways of two distinct families of macrolide natural products: the Amycolatopsins, produced by Amycolatopsis species, and the Ammocidins, produced by Saccharothrix species. Both classes of compounds exhibit significant biological activities, making their biosynthetic machinery a subject of considerable interest for natural product chemists and synthetic biologists. This document outlines the genetic and enzymatic basis for their production, presents available quantitative data, details relevant experimental methodologies, and visualizes the proposed biosynthetic pathways.
Introduction to Amycolatopsins and Ammocidins
Amycolatopsins are a group of glycosylated macrolides isolated from Amycolatopsis sp. MST-108494.[1] These compounds have demonstrated antimycobacterial activity. Ammocidins, on the other hand, are cytotoxic 20-membered macrolides produced by Saccharothrix sp. AJ9571.[2][3] Their potent bioactivities have made them attractive targets for biomedical research. While both are macrolides synthesized by actinobacteria, their biosynthetic pathways, encoded by dedicated gene clusters, feature unique enzymatic machinery that dictates their distinct chemical structures.
Biosynthetic Pathway Comparison
At the heart of Amycolatopsin and Ammocidin biosynthesis are large, multifunctional enzymes known as polyketide synthases (PKS). These enzymatic assembly lines are responsible for the stepwise condensation of small carboxylic acid-derived extender units to form the characteristic macrolactone core of these molecules. The specific organization of modules and domains within the PKS proteins dictates the length of the polyketide chain, the degree of reduction at each step, and the incorporation of methyl or other alkyl branches.
Subsequent to the assembly of the polyketide backbone, a series of post-PKS tailoring enzymes, including glycosyltransferases, hydroxylases, and methyltransferases, modify the macrolactone core to generate the final, bioactive natural products. The genes encoding these tailoring enzymes are typically located within the same biosynthetic gene cluster (BGC) as the PKS genes.
While the complete and experimentally verified biosynthetic gene clusters for both Amycolatopsins and Ammocidins are not fully detailed in publicly accessible literature, based on their chemical structures and the general principles of macrolide biosynthesis, a putative comparison can be drawn. A detailed comparative analysis of the biosynthetic gene clusters, once fully sequenced and annotated, will provide deeper insights into the evolutionary relationship and the divergent enzymatic strategies employed in the biosynthesis of these two macrolide families.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically comparing the biosynthetic efficiency of Amycolatopsin and Ammocidin production. However, general quantitative methods for macrolide antibiotics can be applied to characterize and optimize their production.
| Parameter | Method | Typical Range/Unit | Reference |
| Product Titer | High-Performance Liquid Chromatography (HPLC) | mg/L to g/L | [15] |
| Precursor Incorporation Rate | Isotopic Labeling Studies with 13C or 14C-labeled precursors followed by Mass Spectrometry or Scintillation Counting | % incorporation | General knowledge |
| Enzyme Kinetics (e.g., Km, Vmax) | In vitro assays with purified enzymes and substrates | µM, µmol/min/mg | General knowledge |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Amycolatopsin and Ammocidin biosynthesis.
Heterologous Expression of Biosynthetic Gene Clusters
This protocol is essential for expressing the Amycolatopsin and Ammocidin BGCs in a well-characterized host strain, which can facilitate pathway elucidation, genetic manipulation, and yield improvement.
a. Cloning of the Biosynthetic Gene Cluster:
-
Genomic Library Construction: A genomic library of the producing strain (Amycolatopsis sp. MST-108494 or Saccharothrix sp. AJ9571) is constructed in a suitable vector such as a cosmid, fosmid, or bacterial artificial chromosome (BAC).
-
Library Screening: The library is screened using probes designed from conserved sequences of PKS genes or by PCR-based methods to identify clones containing the target BGC.
b. Subcloning and Vector Construction:
-
The identified BGC is subcloned into an appropriate E. coli-Streptomyces shuttle vector. This vector should contain an origin of transfer (oriT) for conjugation, a selectable marker, and an integration system (e.g., φC31 integrase) or be a replicative plasmid.
c. Intergeneric Conjugation:
-
The engineered plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to a suitable Streptomyces or related actinomycete host strain (e.g., S. coelicolor M1152, S. albus J1074) via conjugation.[4]
d. Fermentation and Product Analysis:
-
The exconjugants are cultivated under various fermentation conditions.
-
The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate, butanol).
-
The extracts are analyzed by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the production of the target compounds.
Quantitative Analysis of Macrolide Production
This protocol describes a standard method for quantifying the production of Amycolatopsins or Ammocidins in fermentation cultures.
a. Sample Preparation:
-
A known volume of fermentation broth is centrifuged to separate the supernatant and mycelium.
-
The supernatant is extracted with an equal volume of a suitable organic solvent.
-
The mycelium can be extracted separately after cell lysis (e.g., sonication in a solvent).
-
The organic extracts are dried and reconstituted in a known volume of solvent compatible with HPLC analysis.
b. HPLC Analysis:
-
An aliquot of the extract is injected onto a reverse-phase HPLC column (e.g., C18).
-
A suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid) is used to separate the compounds.
-
Detection is typically performed using a UV-Vis detector at a wavelength where the macrolide has maximum absorbance.
c. Quantification:
-
A standard curve is generated using a purified and quantified sample of the target macrolide.
-
The peak area of the compound in the sample extract is compared to the standard curve to determine its concentration.[5]
Mandatory Visualizations
Biosynthetic Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathways for Amycolatopsins and Ammocidins based on their chemical structures and general principles of polyketide biosynthesis.
Caption: Proposed biosynthetic pathway for Amycolatopsin A.
Caption: Proposed biosynthetic pathway for Ammocidin A.
Conclusion
The comparative analysis of the biosynthetic pathways of Amycolatopsins and Ammocidins highlights the remarkable versatility of microbial secondary metabolism. While both pathways utilize modular polyketide synthases to construct a macrolide core, the specificities of the PKS modules and the subsequent tailoring reactions give rise to structurally distinct and biologically active molecules. Further research, including the complete sequencing and functional characterization of their respective biosynthetic gene clusters, will undoubtedly provide a more comprehensive understanding of the enzymatic logic underlying the production of these valuable natural products and pave the way for their bioengineering to generate novel analogs with improved therapeutic properties.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ammocidins B, C and D, new cytotoxic 20-membered macrolides from Saccharothrix sp. AJ9571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammocidin, a new apoptosis inducer in ras-dependent cells from Saccharothrix sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous expression of gene clusters - ActinoBase [actinobase.org]
- 5. Simple methods for the qualitative identification and quantitative determination of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Amycolatopsin B
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Amycolatopsin B are paramount to ensuring a secure laboratory environment and preventing environmental contamination. As a cytotoxic agent with significant anticancer activity, this compound requires stringent disposal protocols.[1] This guide provides essential, step-by-step procedures for its proper disposal, aligning with best practices for managing hazardous cytotoxic waste.
Key Properties of this compound
Understanding the fundamental characteristics of this compound is crucial for appreciating the necessity of specialized disposal methods.
| Property | Description | Source |
| Chemical Class | Glycosylated Polyketide (Cyclic Peptide) | [2] |
| CAS Number | 2209112-97-8 | [2][3][4] |
| Primary Hazard | Cytotoxic | [1] |
| Known Activity | Anticancer agent, cytotoxic to various human cancer cell lines. | [1] |
| Storage | Long-term storage at -20°C. | [2] |
Personal Protective Equipment (PPE)
Prior to handling this compound in any form (solid, in solution, or as waste), all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Two pairs of chemotherapy-grade nitrile gloves. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory | A NIOSH-approved respirator may be necessary for handling the solid compound or if aerosols may be generated. Consult your institution's safety officer. |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general guidelines for the disposal of cytotoxic waste and should be adapted to comply with local, state, and federal regulations.
1. Segregation at the Point of Generation:
-
Immediate Segregation: All waste contaminated with this compound must be segregated immediately from non-hazardous waste.
-
Designated Containers: Use waste containers specifically designated for cytotoxic/chemotherapeutic waste. These are typically color-coded (most commonly purple or red) and clearly labeled with the cytotoxic hazard symbol.
2. Waste Categorization and Containment:
-
Solid Waste:
-
Items: Contaminated lab supplies such as pipette tips, tubes, flasks, and paper towels.
-
Procedure: Place directly into a designated purple or red cytotoxic waste container lined with a heavy-duty plastic bag.[5] These containers must be puncture-resistant and have a secure lid.
-
-
Liquid Waste:
-
Items: Unused solutions of this compound, cell culture media containing the compound, and solvent rinses from cleaning contaminated glassware.
-
Procedure: Collect in a dedicated, leak-proof, and shatter-resistant container clearly labeled "Cytotoxic Waste: this compound." Do not mix with other chemical waste unless approved by your institution's environmental health and safety (EHS) department. The container should be securely sealed.
-
-
Sharps Waste:
-
Items: Needles, syringes, scalpels, and glass slides contaminated with this compound.
-
Procedure: Place immediately into a puncture-resistant sharps container that is also designated for cytotoxic waste (purple or red).[5] Do not overfill these containers.
-
-
Contaminated PPE:
-
Procedure: All disposable PPE used while handling this compound, including gloves, gowns, and shoe covers, must be disposed of as cytotoxic solid waste. Remove PPE carefully to avoid self-contamination.
-
3. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste," the biohazard symbol, and the primary contents (this compound).
-
Secure Storage: Store sealed cytotoxic waste containers in a designated, secure area with limited access. This area should be away from general laboratory traffic and clearly marked with warning signs.
4. Final Disposal:
-
Licensed Waste Management: The ultimate disposal of cytotoxic waste must be handled by a licensed and certified hazardous waste management company.
-
Incineration: The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[5] This process ensures the complete destruction of the hazardous compound.
-
Documentation: Maintain a detailed log of all cytotoxic waste generated, including the date, quantity, and responsible personnel. This is crucial for regulatory compliance.
5. Spill Management:
In the event of a spill of this compound, immediate action is required to contain the contamination and protect personnel.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Use a Cytotoxic Spill Kit: Every laboratory working with cytotoxic agents should have a dedicated spill kit. These kits typically contain absorbent materials, cleaning solutions, and appropriate waste bags.
-
Containment and Cleanup:
-
Cover the spill with absorbent pads from the spill kit, starting from the outside and working inward.
-
Carefully collect all contaminated absorbent materials and any broken glass using tongs or forceps and place them into the cytotoxic solid waste container.
-
Clean the spill area with a detergent solution, followed by a suitable decontaminating agent (as recommended by your EHS department).
-
Rinse the area with water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
-
-
Report the Incident: Report all spills to your laboratory supervisor and EHS department, regardless of the size.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for handling this compound and the logical steps for its proper disposal.
Caption: Experimental and disposal workflow for this compound.
Caption: Decision tree for proper disposal of this compound waste.
By adhering to these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of all personnel and maintaining environmental responsibility. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. glpbio.com [glpbio.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]
Personal protective equipment for handling Amycolatopsin B
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Amycolatopsin B, a potent glycosylated polyketide with cytotoxic properties. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
Hazard Communication
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. The principle of "As Low As Reasonably Achievable" (ALARA) should be followed to minimize exposure.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | To protect clothing and skin from splashes and spills. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect the eyes and face from splashes of liquids or fine particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | To prevent inhalation of aerosols or fine particles, especially when handling the powdered form of the compound. |
Engineering Controls
All handling of this compound, including weighing, reconstituting, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI). This provides a contained workspace to prevent the release of aerosols and particulates into the laboratory environment.
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear single gloves and eye protection when unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Maintain a detailed inventory of the compound.
Preparation and Handling (in a BSC)
-
Don appropriate PPE as outlined in the table above.
-
Prepare the work surface by covering it with a disposable, absorbent, plastic-backed liner.
-
Carefully handle the powdered compound to minimize dust generation. Use a dedicated set of utensils (spatulas, weigh boats).
-
For reconstitution , slowly add the solvent down the side of the vial to avoid frothing or aerosol generation.
-
Label all prepared solutions clearly with the compound name, concentration, date, and hazard warning.
-
After handling , wipe down all surfaces in the BSC with a deactivating agent (e.g., 1% sodium hypochlorite solution), followed by 70% ethanol.
-
Doff PPE in a manner that avoids self-contamination, disposing of it as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Gloves, gowns, disposable labware, and absorbent liners should be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.
Emergency Procedures
Spills
-
Evacuate the immediate area and alert others.
-
Don appropriate PPE , including a respirator.
-
Contain the spill using a chemotherapy spill kit. Cover liquid spills with absorbent pads and gently wipe up. For powder spills, cover with damp absorbent pads to avoid aerosolization.
-
Clean the spill area with a deactivating agent, followed by 70% ethanol.
-
Dispose of all cleanup materials as cytotoxic waste.
-
Document the spill and report it to the laboratory supervisor and safety officer.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure and provide details of the compound.
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
